PROTAC BRD9 Degrader-7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H35N5O7 |
|---|---|
Molecular Weight |
649.7 g/mol |
IUPAC Name |
5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxoisoquinolin-4-yl)phenyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C36H35N5O7/c1-38-19-27(23-6-4-5-7-24(23)34(38)44)21-16-30(47-2)28(31(17-21)48-3)20-39-12-14-40(15-13-39)22-8-9-25-26(18-22)36(46)41(35(25)45)29-10-11-32(42)37-33(29)43/h4-9,16-19,29H,10-15,20H2,1-3H3,(H,37,42,43) |
InChI Key |
PFCHJOXUKMTDHP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)CN4CCN(CC4)C5=CC6=C(C=C5)C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PROTAC BRD9 Degrader-E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology, particularly in synovial sarcoma and SMARCB1-deficient tumors. Unlike traditional inhibitors that only block the protein's function, PROTAC-mediated degradation of BRD9 eliminates the entire protein, thereby abrogating both its bromodomain-dependent and -independent scaffolding functions. This guide provides a detailed technical overview of the recruitment of different E3 ligases by BRD9 PROTACs, focusing on the well-established Cereblon (CRBN) and von Hippel-Lindau (VHL) ligases, as well as the novel DDB1-CUL4 Associated Factor 16 (DCAF16) ligase.
Mechanism of Action: PROTAC-mediated BRD9 Degradation
The fundamental mechanism of action for a BRD9 PROTAC involves the formation of a ternary complex between BRD9, the PROTAC molecule, and an E3 ubiquitin ligase. This process can be broken down into several key steps, as illustrated in the signaling pathway below.
E3 Ligase Recruitment: A Comparative Analysis
The choice of E3 ligase to recruit is a critical aspect of PROTAC design, influencing factors such as degradation efficiency, selectivity, and the potential for off-target effects. Here, we compare three BRD9 degraders that recruit different E3 ligases: CFT8634 (CRBN), VZ185 (VHL), and AMPTX-1 (DCAF16).
Data Presentation: Quantitative Comparison of BRD9 Degraders
The following tables summarize the key quantitative data for each of the discussed BRD9 degraders.
Table 1: Degradation Potency and Efficacy
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| CFT8634 | CRBN | Synovial Sarcoma Cells | 2 | >90 | [1] |
| SMARCB-1 null cells | 2.7 | >95 | [2] | ||
| VZ185 | VHL | RI-1 | 1.8 (BRD9) | >95 | [3][4] |
| RI-1 | 4.5 (BRD7) | >95 | [3][4] | ||
| HEK293 (HiBiT-BRD9) | 4.0 | >90 | [5] | ||
| AMPTX-1 | DCAF16 | HEK293 (BRD9-HiBiT) | 0.05 | 88 | [6] |
| MV4-11 | 0.5 | 93 | [6] | ||
| MCF-7 | 2 | 70 | [6] |
Table 2: Binding Affinities and Ternary Complex Properties
| Compound | Component 1 | Component 2 | Assay | Kd (nM) | Cooperativity (α) | Reference(s) |
| VZ185 | VZ185 | VHL | ITC | 26 ± 9 | 1.0 | [5] |
| VZ185 | BRD9-BD | ITC | 5.1 ± 0.6 | [5] | ||
| VHL | VZ185:BRD9-BD | ITC | 27 ± 3 | [5] | ||
| VZ185 | VHL | FP | 35 ± 5 | [5] | ||
| VHL | VZ185:BRD9-BD | FP | 35 ± 6 | [5] |
Note: Comprehensive binding affinity and cooperativity data for CFT8634 and AMPTX-1 are not as readily available in the public domain.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC degraders. Below are outlines of key experimental protocols frequently employed in the study of BRD9 PROTACs.
Experimental Workflow
The general workflow for characterizing a novel BRD9 PROTAC involves a series of in vitro and cellular assays to determine its binding affinity, degradation efficacy, and mechanism of action.
Binding Assays
ITC is a gold-standard biophysical technique for the thermodynamic characterization of binding interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Protocol Outline:
-
Sample Preparation:
-
Purify recombinant BRD9 bromodomain and the E3 ligase complex (e.g., VCB complex for VHL).
-
Dialyze all proteins and the PROTAC into the same buffer (e.g., PBS with 0.25 mM TCEP) to minimize buffer mismatch effects.[7]
-
Determine accurate concentrations of all components.
-
-
ITC Experiment:
-
Load the PROTAC into the syringe and the target protein (BRD9 or E3 ligase) into the sample cell.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat change.
-
To determine ternary complex formation and cooperativity, pre-saturate the PROTAC with one protein before titrating into the other.[2][8]
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.[8]
-
AlphaScreen is a bead-based proximity assay used to study biomolecular interactions in a high-throughput format. It is particularly useful for assessing the formation of the ternary complex.
Protocol Outline:
-
Reagent Preparation:
-
Assay Procedure:
-
Incubate the tagged proteins with the PROTAC of interest in a 384-well plate.
-
Add Glutathione Donor beads and anti-His (or appropriate tag) Acceptor beads.[9]
-
Incubate in the dark to allow for bead-protein binding and ternary complex formation.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The signal generated is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed with increasing PROTAC concentration, from which the maximal signal (POCmax) can be determined.[11]
-
Degradation Assays
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a cell lysate.
Protocol Outline:
-
Cell Treatment and Lysis:
-
Protein Quantification and Electrophoresis:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Transfer and Immunoblotting:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BRD9. A loading control antibody (e.g., GAPDH, β-actin) should also be used.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Quantify the band intensities using densitometry software and normalize the BRD9 signal to the loading control.
-
The HiBiT system is a sensitive and quantitative method for measuring protein levels in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that can be inserted into the endogenous locus of the target protein using CRISPR/Cas9. This tag complements with a larger subunit (LgBiT) to form a functional NanoLuc luciferase.
Protocol Outline:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag at the N- or C-terminus of the endogenous BRD9 gene in a cell line that stably expresses LgBiT.[15]
-
-
Live-Cell Kinetic Degradation Assay:
-
Plate the HiBiT-BRD9 cells in a white, opaque 96- or 384-well plate.
-
Add a live-cell luciferase substrate (e.g., Endurazine) and allow the signal to equilibrate.[16]
-
Add the PROTAC at various concentrations.
-
Measure luminescence kinetically over time (e.g., 0-24 hours) using a plate luminometer.[16]
-
-
Endpoint Lytic Assay:
-
Treat cells with the PROTAC for a fixed period.
-
Add a lytic reagent containing the LgBiT protein and luciferase substrate.[17]
-
Measure the luminescence after a short incubation.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control (e.g., DMSO).
-
Plot the normalized signal against the PROTAC concentration to determine DC50 and Dmax values.
-
For kinetic data, fit the degradation curves to an appropriate model to determine the degradation rate constant.[18]
-
Conclusion
The development of PROTACs targeting BRD9 has provided a powerful new strategy for the treatment of certain cancers. The ability to recruit different E3 ligases, such as CRBN, VHL, and now DCAF16, offers a versatile toolkit for optimizing degrader efficacy and overcoming potential resistance mechanisms. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug developers working in this exciting field. As our understanding of the intricate mechanisms of ternary complex formation and E3 ligase biology continues to grow, so too will our ability to design the next generation of highly potent and selective protein degraders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Reconciling isothermal titration calorimetry analyses of interactions between complexin and truncated SNARE complexes | eLife [elifesciences.org]
- 8. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. origene.com [origene.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. biorxiv.org [biorxiv.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Amphista Therapeutics’ successful degradation of a key cancer target, BRD9, via a novel mechanism with DCAF16 E3 ligase published in Nature Communications - BioSpace [biospace.com]
- 18. pubs.acs.org [pubs.acs.org]
The Tipping Point of Targeted Protein Degradation: A Technical Guide to the Structure-Activity Relationship of BRD9 PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of drug discovery, enabling the targeted degradation of proteins previously deemed "undruggable." Among the burgeoning list of PROTAC targets, Bromodomain-containing protein 9 (BRD9), a key component of the BAF chromatin remodeling complex, has emerged as a compelling target in oncology, particularly in synovial sarcoma and acute myeloid leukemia. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of BRD9 PROTACs, offering a comprehensive resource for researchers in the field. We will dissect the intricate interplay between the three core components of a PROTAC—the warhead, the E3 ligase ligand, and the linker—and their collective impact on degradation potency and cellular activity.
Core Concepts in BRD9 PROTAC Design
A BRD9 PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate the BRD9 protein. This is achieved by simultaneously binding to BRD9 and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin to BRD9, marking it for degradation by the proteasome. The effectiveness of a BRD9 PROTAC is therefore critically dependent on the optimal design of its three key components.
Structure-Activity Relationship (SAR) of BRD9 PROTACs
The potency and selectivity of BRD9 PROTACs are exquisitely sensitive to their chemical architecture. The following sections delve into the SAR of each component, supported by quantitative data from seminal studies in the field.
The Warhead: Targeting BRD9 with High Affinity
The journey of a successful PROTAC begins with a potent and selective ligand for the target protein. For BRD9, warheads are often derived from known inhibitors of its bromodomain. A widely used scaffold is based on the selective BRD9 inhibitor BI-7273. Modifications to this core structure can significantly impact binding affinity and, consequently, degradation efficiency.
The E3 Ligase Ligand: Hijacking the Cellular Machinery
The choice of E3 ligase and its corresponding ligand is another critical determinant of PROTAC efficacy. The most commonly recruited E3 ligases for BRD9 PROTACs are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for these are typically derivatives of thalidomide (for CRBN) and hypoxanthine (for VHL). The choice of E3 ligase can influence the stability of the ternary complex and the overall degradation profile.
The Linker: The Critical Bridge
The linker tethers the warhead and the E3 ligase ligand, and its composition and length are paramount for productive ternary complex formation. The linker is not merely a passive spacer but actively participates in establishing favorable protein-protein interactions within the ternary complex. Optimization of the linker often involves varying its length, rigidity, and polarity. Polyethylene glycol (PEG) chains of varying lengths are commonly employed to explore the optimal distance between BRD9 and the E3 ligase.
Quantitative Analysis of BRD9 PROTACs
To facilitate a comparative analysis of the structure-activity relationships, the following tables summarize key quantitative data for representative BRD9 PROTACs from the literature.
Table 1: SAR of BRD9 PROTACs with Varying Linkers and E3 Ligase Ligands
| Compound | Warhead Scaffold | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | IC50 (nM) (Cell Line) | Reference |
| dBRD9 | BI-7273 derivative | Pomalidomide (CRBN) | PEG-based | ~50 | >90 | ~100 (MOLM-13) | Remillard et al., 2017 |
| Compound 65 | Optimized BI-7273 | Pomalidomide (CRBN) | Proprietary | 5 | >95 | Potent | C4 Therapeutics |
| E5 | Novel Scaffold | Novel CRBN Ligand | Proprietary | 0.016 | >95 | 0.27 (MV4-11) | [1] |
| CW-3308 | Novel Scaffold | Novel CRBN Ligand | Proprietary | <10 | >90 | 185 (G401) | University of Michigan |
Experimental Protocols for BRD9 PROTAC Characterization
The development and characterization of BRD9 PROTACs rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
BRD9 Degradation Assays
1. Western Blotting
This is the gold-standard method for directly visualizing and quantifying the reduction in BRD9 protein levels.
-
Cell Lysis: Treat cells with the BRD9 PROTAC for the desired time and concentration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for BRD9. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry.
2. HiBiT Assay
This is a sensitive, luminescence-based assay for quantifying protein levels in real-time.
-
Cell Line Generation: Engineer a cell line to endogenously express BRD9 fused to the 11-amino-acid HiBiT tag.
-
Assay Setup: Plate the HiBiT-BRD9 cells and treat with the PROTAC.
-
Lysis and Detection: At the desired time points, lyse the cells and add the LgBiT protein and substrate. The luminescence signal, proportional to the amount of HiBiT-BRD9, is measured using a luminometer.
Binding and Ternary Complex Formation Assays
1. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, providing thermodynamic parameters of the interaction between the PROTAC and BRD9 or the E3 ligase.
-
Sample Preparation: Purify the BRD9 protein and the PROTAC.
-
Titration: Fill the ITC syringe with the PROTAC solution and the sample cell with the BRD9 solution.
-
Data Analysis: Inject small aliquots of the PROTAC into the BRD9 solution and measure the heat evolved or absorbed. The data is fitted to a binding model to determine the dissociation constant (Kd).
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay used to measure the formation of the BRD9-PROTAC-E3 ligase ternary complex.
-
Reagent Preparation: Label purified BRD9 and the E3 ligase with a donor (e.g., Terbium) and an acceptor (e.g., FITC) fluorophore, respectively.
-
Assay Plate Setup: In a microplate, mix the labeled proteins with varying concentrations of the PROTAC.
-
Signal Measurement: After incubation, excite the donor fluorophore and measure the emission from both the donor and acceptor. An increase in the FRET signal indicates the formation of the ternary complex.
Cellular Viability Assays
1. MTT/CCK-8 Assay
These colorimetric assays measure cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate the cancer cell line of interest (e.g., synovial sarcoma or AML cells) in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 PROTAC.
-
Reagent Addition: After the desired incubation period (e.g., 72 hours), add MTT or CCK-8 reagent to each well.
-
Absorbance Measurement: Incubate for a few hours and then measure the absorbance at the appropriate wavelength. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Signaling Pathways and Experimental Workflows
Understanding the biological context in which BRD9 operates is crucial for interpreting the effects of its degradation. The following diagrams illustrate the key signaling pathways involving BRD9 and a typical experimental workflow for BRD9 PROTAC development.
Conclusion and Future Directions
The development of BRD9 PROTACs represents a significant advancement in the pursuit of targeted cancer therapies. The intricate structure-activity relationships underscore the importance of a rational, multi-parameter optimization approach that considers the interplay between the warhead, linker, and E3 ligase ligand. While CRBN and VHL are the workhorses of E3 ligase recruitment, the exploration of novel E3 ligases holds the promise of overcoming potential resistance mechanisms and expanding the therapeutic window. As our understanding of the nuanced biology of BRD9 and the BAF complex deepens, so too will our ability to design the next generation of highly potent and selective BRD9-degrading molecules. This technical guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.
References
PROTAC BRD9 Degrader-7 target protein binding affinity
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of PROTAC BRD9 Degrader-7, a selective degrader of the bromodomain-containing protein 9 (BRD9). This document details its binding affinity, degradation efficacy, mechanism of action, and the experimental protocols used for its characterization.
Quantitative Data: Binding Affinity and Degradation
This compound (also referred to as Compound C6) is a potent and selective degrader of BRD9. It exhibits nanomolar efficacy in inducing the degradation of BRD9 and demonstrates cytotoxic effects in specific cancer cell lines.
Table 1: In Vitro Performance of this compound in MV4-11 Cells
| Parameter | Value | Cell Line | Notes |
| DC₅₀ | 1.02 nM | MV4-11 | 50% degradation concentration.[1][2] |
| Dₘₐₓ | >99% | MV4-11 | Maximum degradation achieved at 100 nM.[1] |
| IC₅₀ | 3.69 nM | MV4-11 | 50% growth inhibition concentration after 7 days.[1] |
| Selectivity | - | MV4-11 | Does not induce degradation of BRD4 and BRD7.[1] |
Table 2: Comparative Efficacy of Other Published BRD9 Degraders
| Degrader | Type | DC₅₀ (BRD9) | IC₅₀ (Cell Line) | E3 Ligase |
| VZ185 | Dual BRD7/9 Degrader | 1.8 nM | Not Reported | VHL[3][4] |
| E5 | BRD9 Degrader | 16 pM | 0.27 nM (MV4-11) | Not Specified[5] |
| QA-68 | BRD9 Degrader | Not Reported | >100-fold more potent than inhibitor | Cereblon (IMiD-based)[6] |
| PROTAC 26 | BRD9 Degrader | 560 nM | Not Reported | VHL[7] |
| PROTAC BRD9 Degrader-1 | BRD9 Degrader | IC₅₀ = 13.5 nM (Binding) | Not Reported | Cereblon[8] |
Mechanism of Action and Signaling Pathways
This compound functions by hijacking the ubiquitin-proteasome system. It is a heterobifunctional molecule composed of a ligand that binds to BRD9 and another ligand that recruits an E3 ubiquitin ligase, likely Cereblon (CRBN) given its thalidomide-based components.[1] This simultaneous binding forms a ternary complex, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | TargetMol [targetmol.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
The Transformative Impact of PROTAC BRD9 Degrader-7 on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, moving beyond simple inhibition to achieve targeted protein degradation. This technical guide delves into the specifics of PROTAC BRD9 Degrader-7, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a critical role in regulating gene expression.[1] Its dysregulation has been implicated in various malignancies, including synovial sarcoma and acute myeloid leukemia.[2] This document provides a comprehensive overview of the effects of this compound on gene transcription, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound operates through the well-established PROTAC mechanism of action. This heterobifunctional molecule consists of three key components: a ligand that specifically binds to BRD9, a ligand for an E3 ubiquitin ligase (in this case, likely Cereblon or VHL, common E3 ligases recruited by PROTACs), and a flexible linker connecting the two.
The degrader facilitates the formation of a ternary complex between BRD9 and the E3 ligase. This proximity induces the E3 ligase to ubiquitinate BRD9, tagging it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple BRD9 proteins.[3]
Quantitative Effects of this compound
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity.
| Parameter | Cell Line | Value | Reference |
| DC50 | - | 1.02 nM | [2] |
| IC50 (7 days) | MV4-11 | 3.69 nM | [2][4] |
| MOLM-13 | 21.03 nM | [2][4] | |
| HEL | No cytotoxicity | [4] | |
| K562 | No cytotoxicity | [4] | |
| HL-60 | No cytotoxicity | [4] | |
| BRD9 Degradation | MV4-11 (10 nM) | 93% | [4] |
| MV4-11 (100 nM) | 99% | [4] |
Table 1: In vitro potency and selectivity of this compound.
Impact on Gene Transcription
Degradation of BRD9 by this compound leads to significant changes in the transcriptional landscape of sensitive cells. As a subunit of the ncBAF complex, BRD9 plays a role in modulating chromatin accessibility at specific genomic loci, thereby controlling the expression of a distinct set of genes.
Studies involving the knockdown or degradation of BRD9 have revealed a consistent pattern of transcriptional dysregulation, most notably affecting genes involved in cell proliferation and oncogenic pathways.
-
Downregulation of MYC and E2F Target Genes: RNA sequencing (RNA-seq) analysis following BRD9 knockdown in the U937 human leukemic cell line revealed a significant downregulation of gene sets associated with MYC and E2F targets.[4] These transcription factors are master regulators of cell cycle progression and proliferation, and their suppression likely contributes to the anti-proliferative effects of BRD9 degradation.
-
Disruption of Ribosome Biogenesis: In multiple myeloma cells, BRD9 degradation has been shown to disrupt ribosome biogenesis, a critical process for protein synthesis and cell growth.[1]
-
Reversal of Oncogenic Gene Expression in Synovial Sarcoma: In synovial sarcoma, which is characterized by a pathognomonic SS18-SSX fusion oncoprotein, BRD9 is a critical component of the BAF complexes containing this fusion protein.[5] Targeted degradation of BRD9 reverses the oncogenic gene expression program driven by SS18-SSX.[5]
The following table summarizes the key transcriptional consequences of BRD9 degradation.
| Affected Process/Pathway | Key Genes/Gene Sets | Consequence | Reference |
| Cell Cycle & Proliferation | MYC targets, E2F targets | Inhibition of cell growth and proliferation | [4] |
| Ribosome Biogenesis | Ribosomal protein genes | Impaired protein synthesis, reduced cell growth | [1] |
| Oncogenic Signaling (Synovial Sarcoma) | SS18-SSX target genes | Reversal of oncogenic phenotype | [5] |
| Immune Response | INFα and γ-targets | Downregulation of immune-related pathways | [4] |
Table 2: Transcriptional consequences of BRD9 degradation.
Experimental Protocols
To enable the replication and further investigation of the effects of this compound, this section provides detailed methodologies for key experiments.
Western Blotting for BRD9 Degradation
This protocol is for assessing the dose- and time-dependent degradation of BRD9 protein in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV4-11) at a suitable density in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or DMSO as a vehicle control for different time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
RNA Sequencing (RNA-seq) for Gene Expression Profiling
This protocol outlines the steps for analyzing global changes in gene expression following treatment with this compound.
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound at a concentration known to induce significant degradation (e.g., 10 nM) for a specific time (e.g., 24 hours), alongside a vehicle control.
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen), including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Library Preparation:
-
Prepare RNA-seq libraries from high-quality RNA samples (RIN > 8) using a standard library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
This typically involves mRNA purification (poly-A selection), RNA fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the PROTAC-treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Set Enrichment Analysis (GSEA): Perform functional analysis on the list of differentially expressed genes to identify enriched biological pathways and gene sets using tools like GSEA or DAVID.
-
Conclusion
This compound is a powerful chemical probe for studying the biological functions of BRD9 and a promising therapeutic candidate. Its ability to induce potent and selective degradation of BRD9 leads to profound and specific changes in gene transcription, primarily impacting pathways central to cell proliferation and oncogenesis. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of targeting BRD9 for degradation and to elucidate the intricate transcriptional networks it governs. The continued investigation into the effects of BRD9 degraders will undoubtedly deepen our understanding of chromatin remodeling in health and disease and pave the way for novel cancer therapies.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
An In-Depth Technical Guide to the Chemical Structure and Function of BRD9 Degraders, Featuring CW-3308
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, mechanisms of action, and experimental characterization of specific Bromodomain-containing protein 9 (BRD9) degraders, with a primary focus on the potent and selective degrader, CW-3308. This document is intended for an audience with a strong background in chemical biology, pharmacology, and drug discovery.
Introduction to BRD9 as a Therapeutic Target
Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as epigenetic readers by recognizing acetylated lysine residues on histone tails and other proteins. This recognition is a key mechanism in the regulation of gene transcription. BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, and its dysregulation has been implicated in several cancers, including synovial sarcoma and certain hematological malignancies. Consequently, BRD9 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.
Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), offers a powerful strategy to eliminate pathogenic proteins like BRD9. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.
Chemical Structures of Key BRD9 Degraders
The development of potent and selective BRD9 degraders has been a significant focus of recent research. This section details the chemical structures of CW-3308 and other notable BRD9-targeting compounds.
CW-3308 is a potent, selective, and orally bioavailable PROTAC degrader of BRD9.[1][2] Its structure consists of three key components: a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
Chemical Structure of CW-3308:
CW-3308 is composed of a BRD9-binding moiety, a linker, and a Cereblon-binding moiety (thalidomide analog).
Another significant BRD9 degrader is CFT8634 , which is currently in clinical trials for the treatment of SMARCB1-perturbed cancers.[3]
Chemical Structure of CFT8634:
CFT8634 is also a heterobifunctional degrader that recruits the CRBN E3 ligase to induce BRD9 degradation.
Quantitative Comparison of BRD9 Degraders
The efficacy of PROTAC degraders is typically characterized by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following table summarizes the key quantitative data for CW-3308 and other relevant BRD9-targeting compounds.
| Compound | Target(s) | DC50 | Dmax | Cell Line(s) | Oral Bioavailability | Reference(s) |
| CW-3308 | BRD9 | < 10 nM | > 90% | G401, HS-SY-II | 91% (mice) | [1][2] |
| CFT8634 | BRD9 | 2 nM | Not Reported | Synovial sarcoma cell line | Orally bioavailable | [3] |
| dBRD9 | BRD9 | ~1.8 nM | > 95% | RI-1 | Not Reported | |
| BI-7273 | BRD7/BRD9 (Inhibitor) | N/A | N/A | N/A | Good |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of BRD9 degraders.
Western Blotting for BRD9 Degradation
This protocol is a standard method to qualitatively and semi-quantitatively assess the degradation of BRD9 in cells treated with a degrader.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Plate cells and treat with various concentrations of the BRD9 degrader for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the BRD9 signal to the loading control to determine the extent of degradation.
-
HiBiT Protein Degradation Assay
The HiBiT assay is a quantitative, luminescence-based method to measure protein degradation in live cells.
Materials:
-
CRISPR/Cas9-edited cell line with a HiBiT tag knocked into the endogenous BRD9 locus
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged BRD9 cells in a white, opaque 96-well plate.
-
Treat the cells with a serial dilution of the BRD9 degrader.
-
-
Lysis and Luminescence Measurement:
-
After the desired treatment time, add the Nano-Glo® HiBiT Lytic Reagent to each well.
-
Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to vehicle-treated control cells.
-
Plot the normalized signal against the degrader concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
BRD9 Signaling and Downstream Effects
Degradation of BRD9 has been shown to impact several key cellular signaling pathways and processes. BRD9, as a component of the SWI/SNF complex, plays a crucial role in chromatin remodeling and gene expression.
Caption: Mechanism of action of BRD9 degraders and their downstream cellular effects.
The degradation of BRD9 disrupts the function of the SWI/SNF complex, leading to altered chromatin remodeling and dysregulation of gene expression. This impacts the activity of key transcription factors such as MYC, GATA1, and the Androgen Receptor (AR). Downstream consequences of BRD9 degradation include the inhibition of ribosome biogenesis, cell cycle arrest, and the induction of apoptosis in cancer cells.
Synthesis of BRD9 Degraders (Exemplified by a General PROTAC Synthesis)
While the specific, step-by-step synthesis of CW-3308 is proprietary, a general workflow for the synthesis of thalidomide-based PROTACs can be outlined. The synthesis typically involves three main stages: synthesis of the target-binding ligand, synthesis of the E3 ligase ligand with a linker attachment point, and finally, the conjugation of these two components.
Caption: A generalized workflow for the chemical synthesis of a PROTAC molecule.
Conclusion
BRD9 has been validated as a compelling therapeutic target in oncology. The development of potent and selective BRD9 degraders like CW-3308 represents a promising therapeutic strategy. This guide has provided a detailed overview of the chemical structures, quantitative activities, experimental characterization, and downstream signaling effects of these molecules. Further research and clinical investigation of BRD9 degraders are warranted to fully realize their therapeutic potential.
References
The Architect of Chromatin Disruption: A Technical Guide to PROTAC BRD9 Degrader-7 and its Impact on Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology.[1] Its role in regulating gene expression through chromatin modulation is critical in various cancers, including synovial sarcoma and acute myeloid leukemia.[2][3] Traditional inhibition of BRD9's bromodomain has shown limited efficacy, paving the way for a novel therapeutic strategy: targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). This technical guide focuses on PROTAC BRD9 Degrader-7, a potent and selective degrader of BRD9. We delve into its mechanism of action, its profound effects on chromatin remodeling, and provide a comprehensive overview of the quantitative data and experimental protocols essential for its study and application in drug discovery.
Introduction: The Significance of BRD9 in Chromatin Remodeling
BRD9 is an integral component of the SWI/SNF (Switch/Sucrose Non-Fermentable) family of ATP-dependent chromatin remodeling complexes.[4] These complexes play a crucial role in altering the structure of chromatin, thereby controlling gene expression, DNA replication, and repair.[5] BRD9, through its bromodomain, recognizes and binds to acetylated lysine residues on histone tails, a key post-translational modification associated with active gene transcription.[6] This interaction helps to recruit the ncBAF complex to specific genomic loci, influencing chromatin accessibility and the expression of target genes.[1] Dysregulation of BRD9 function has been implicated in the pathogenesis of several cancers, making it a compelling target for therapeutic intervention.[7]
This compound: Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate the BRD9 protein.[8] It consists of three key components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting these two ligands.[9]
The mechanism of action unfolds in a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to a BRD9 protein and an E3 ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the BRD9 protein.
-
Proteasomal Degradation: The poly-ubiquitinated BRD9 is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC is then released and can initiate another round of degradation.
This event-driven pharmacology allows for sub-stoichiometric degradation of the target protein, leading to a more profound and sustained biological effect compared to traditional occupancy-based inhibitors.[9]
Quantitative Data on this compound and Related Degraders
The potency and selectivity of PROTAC BRD9 degraders are typically characterized by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) in cellular assays. Below is a summary of key quantitative data for this compound and other notable BRD9 degraders.
| Degrader Name | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Ligand | Notes |
| This compound | MV4-11 | 1.02 | 3.69 | Not Specified | Orally active and selective.[8] Achieves 93% degradation at 10 nM and 99% at 100 nM in MV4-11 cells.[8] |
| dBRD9 (dBRD9-A) | MOLM-13 | - | 56.6 | Pomalidomide (CRBN) | Does not degrade BRD4 or BRD7 at concentrations up to 5 µM.[10] |
| VZ185 | RI-1 | 1.8 | - | VHL | Dual degrader of BRD9 and BRD7 (DC50 for BRD7 is 4.5 nM).[5] |
| PROTAC E5 | MV4-11 | 0.016 | 0.27 | Not Specified | Highly potent and selective.[11][12] |
| PROTAC BRD9 Degrader-1 | - | - | 13.5 (BRD9) | Cereblon | Also inhibits BRD4 (IC50 = 3.78 µM) and CRBN-DDB1 (IC50 = 48.9 nM).[13] |
| CFT8634 | Synovial Sarcoma | - | - | CRBN | Orally bioavailable BiDAC degrader in clinical trials for synovial sarcoma.[14] |
Impact on Chromatin Remodeling and Gene Expression
Degradation of BRD9 leads to significant alterations in chromatin structure and gene expression. By removing BRD9 from the ncBAF complex, this compound disrupts the complex's ability to be recruited to specific genomic locations.[2] This leads to changes in chromatin accessibility and, consequently, the downregulation of oncogenic transcriptional programs.[15]
Studies have shown that BRD9 degradation can lead to:
-
R-loop Accumulation: Degradation of BRD9 has been shown to cause an accumulation of R-loops, which are three-stranded nucleic acid structures that can impact transcription and genome stability.[16]
-
Altered Gene Expression: RNA-sequencing analysis following BRD9 degradation reveals significant changes in gene expression, with both up- and down-regulation of hundreds of genes.[16] For instance, in leukemia cells, the oncogenes Myc and Myb are significantly downregulated.[16]
-
Suppression of Oncogenic Pathways: Pathway enrichment analysis of genes affected by BRD9 degradation points to the suppression of key cancer-related pathways, such as the RHO GTPase cycle and TP53 regulation.[16]
Experimental Protocols
The evaluation of this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Western Blotting for BRD9 Degradation
Objective: To quantify the extent of BRD9 protein degradation following treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11) at a desired density and allow them to adhere overnight. Treat the cells with a dose-response or time-course of this compound. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the BRD9 signal to a loading control (e.g., β-actin or GAPDH).
Cell Viability Assay
Objective: To determine the cytotoxic effect of BRD9 degradation on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where BRD9 binds and to assess the impact of its degradation on chromatin occupancy.
Methodology:
-
Cell Treatment and Crosslinking: Treat cells with this compound or a vehicle control. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD9 overnight. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify BRD9 binding sites. Compare the ChIP-seq signals between the treated and control samples to determine changes in BRD9 occupancy.
Therapeutic Potential and Future Directions
The targeted degradation of BRD9 represents a promising therapeutic strategy for cancers dependent on the ncBAF complex.[2] this compound and other similar molecules have demonstrated potent anti-proliferative effects in preclinical models of synovial sarcoma and acute myeloid leukemia.[2][8] The superior efficacy of degraders over inhibitors highlights the advantages of this modality in targeting proteins with scaffolding functions beyond their catalytic or binding domains.[17]
Future research will likely focus on:
-
Optimizing Pharmacokinetics and Pharmacodynamics: Further medicinal chemistry efforts to improve the drug-like properties of BRD9 degraders for clinical development.
-
Exploring Combination Therapies: Investigating the synergistic effects of BRD9 degradation with other anti-cancer agents.
-
Identifying Biomarkers: Discovering predictive biomarkers to identify patient populations most likely to respond to BRD9-targeted therapies.
-
Expanding to Other Indications: Evaluating the therapeutic potential of BRD9 degradation in other cancers and non-oncological diseases where BRD9 plays a pathogenic role.
The continued development of potent and selective BRD9 degraders like this compound holds great promise for advancing the field of targeted protein degradation and offering new therapeutic options for patients with difficult-to-treat cancers.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Epigenetic modulation by targeting bromodomain containing protein 9 (BRD9): Its therapeutic potential and selective inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 10. dBRD9 | Active Degraders: R&D Systems [rndsystems.com]
- 11. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. CCCC Stock | C4 Therapeutics Price, Quote, News & Analysis - TipRanks.com [tipranks.com]
- 15. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for PROTAC BRD9 Degrader-7 Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cellular assays for the characterization of PROTAC BRD9 Degrader-7. The protocols detailed below will enable the assessment of the degrader's potency, selectivity, and downstream cellular effects.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. BRD9, a bromodomain-containing protein, is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a therapeutic target in various cancers. This compound is designed to selectively target BRD9 for degradation, thereby inhibiting its function in oncogenic gene expression.
Mechanism of Action
This compound mediates the formation of a ternary complex between BRD9 and an E3 ligase (e.g., Cereblon or VHL). This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to BRD9. The resulting polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.
Quantitative Data Summary
The following tables summarize key quantitative parameters for evaluating the efficacy of a PROTAC BRD9 degrader. Data should be generated in relevant cell lines (e.g., MV4-11, MOLM-13, EOL-1).
Table 1: BRD9 Degradation Potency
| Parameter | Description | Typical Value Range |
| DC50 (nM) | The concentration of the degrader required to induce 50% degradation of the target protein. | 0.1 - 50 nM |
| Dmax (%) | The maximum percentage of target protein degradation achieved. | > 80% |
| Degradation Rate (t1/2) | The time required to achieve half-maximal degradation at a given concentration. | 1 - 6 hours |
Table 2: Anti-proliferative Activity
| Parameter | Description | Typical Value Range |
| IC50 (nM) | The concentration of the degrader that inhibits cell proliferation by 50%. | 1 - 100 nM |
| GI50 (nM) | The concentration of the degrader that causes 50% growth inhibition. | 1 - 100 nM |
Experimental Protocols
BRD9 Protein Degradation Assay using HiBiT Technology
This protocol describes a quantitative, real-time method to measure the degradation kinetics of BRD9. This assay utilizes cells where the endogenous BRD9 is tagged with a small, 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing. The HiBiT tag reconstitutes a bright luminescent signal upon binding to the LgBiT subunit, allowing for sensitive detection of the tagged protein levels.
Materials:
-
HiBiT-BRD9 knock-in cells (e.g., HEK293, MV4-11)
-
Cell culture medium
-
This compound
-
Nano-Glo® HiBiT Lytic Detection System (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Plating:
-
For adherent cells, seed at a density of 1 x 104 cells/well in a 96-well plate and incubate for 18-24 hours.
-
For suspension cells, seed at a density of 2 x 104 cells/well in a 96-well plate immediately before the assay.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in DMSO.
-
Further dilute the compounds in cell culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted degrader to the wells containing the cells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 2, 4, 6, 8, 24 hours).
-
-
Lytic Measurement:
-
Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes.
-
Add a volume of the lytic reagent equal to the volume of the cell culture in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal of the treated wells to the DMSO control wells to determine the percentage of remaining BRD9.
-
Plot the percentage of BRD9 remaining against the log of the degrader concentration to determine the DC50 and Dmax values.
-
Confirmation of BRD9 Degradation by Western Blot
This protocol provides a method to visually confirm the degradation of BRD9 protein following treatment with the PROTAC degrader.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
This compound
-
RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)
-
Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-BRD9 and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time. Include a DMSO control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the anti-β-actin primary antibody as a loading control, followed by the appropriate secondary antibody.
-
-
Detection:
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the extent of BRD9 degradation relative to the loading control.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to assess the downstream effect of BRD9 degradation on cell proliferation and viability.[1]
Materials:
-
Cell line of interest
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[1]
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells at an appropriate density in a 96-well plate.
-
Treat the cells with a serial dilution of this compound. Include a DMSO control.
-
Incubate for a prolonged period (e.g., 72 hours or longer) to observe effects on cell proliferation.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the log of the degrader concentration to determine the IC50 or GI50 value.
-
Visualizations
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow
Caption: BRD9 Signaling Pathway
References
Application Notes and Protocols for BRD9 Degradation Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization and quantification of Bromodomain-containing protein 9 (BRD9) degradation. The protocols outlined are essential for researchers developing and evaluating novel BRD9-targeting therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
BRD9 is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a member of the SWI/SNF family of complexes that play a crucial role in regulating gene expression by altering chromatin structure.[1][2][3] Its involvement in various cancers, including synovial sarcoma and acute myeloid leukemia, has made it a significant target for therapeutic intervention.[2][4][5] Targeted degradation of BRD9 has emerged as a promising strategy, demonstrating more robust effects than simple inhibition.[4] This document details the standardized procedures for assessing the efficacy of BRD9 degraders.
Quantitative Analysis of BRD9 Degradation
The following tables summarize quantitative data from various studies on BRD9 degradation induced by different compounds. These tables are designed for easy comparison of degrader potency across different cell lines and experimental conditions.
Table 1: Potency of BRD9 Degraders in Cellular Assays
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Assay Method |
| AMPTX-1 | MV4-11 | 0.5 | 93 | 6 | Immunofluorescence |
| AMPTX-1 | MCF-7 | 2 | 70 | 6 | Immunofluorescence |
| dBRD9-A | HSSYII | ~10 | Not Reported | 6 | Western Blot |
| Compound 120 | RI-1 | 1.76 | Not Reported | 2-8 | Western Blot |
| PROTAC 11 | Not Specified | 50 | Not Reported | Not Specified | Not Specified |
| Compound 9 | U937 | <100 | >50 | 48 | Western Blot |
Note: DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of degradation observed.
Table 2: In Vivo BRD9 Degradation
| Compound | Model | Dose | Time Point | Degradation (%) |
| AMPTX-1-ent-1 | MV4-11 Xenograft | 50 mg/kg (oral, BID) | 2h post last dose | 82 |
| AMPTX-1-ent-2 | MV4-11 Xenograft | 50 mg/kg (oral, BID) | 2h post last dose | 31 |
| dBRD9-A | Synovial Sarcoma Xenograft | Not Specified | Not Specified | Significant |
Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Compound Preparation: Prepare stock solutions of the BRD9 degrader compound, typically in DMSO.[6] Serially dilute the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the compound-containing medium to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 6, 8, 16, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Western Blot Analysis of BRD9 Degradation
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin, GAPDH) should also be used.[7][8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Visualizations
BRD9 Degradation Signaling Pathway
The following diagram illustrates the general mechanism of action for a BRD9-targeting PROTAC. The PROTAC molecule forms a ternary complex with BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.
Caption: Mechanism of BRD9 degradation by a PROTAC.
Experimental Workflow for Western Blot Analysis
This diagram outlines the key steps involved in performing a Western blot to analyze BRD9 degradation following treatment with a degrader compound.
Caption: Western blot workflow for BRD9 degradation analysis.
References
- 1. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
- 7. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: PROTAC BRD9 Degrader-7 in Acute Myeloid Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC BRD9 Degrader-7 in acute myeloid leukemia (AML) cell lines. This document outlines the theoretical background, experimental protocols, and expected outcomes based on preclinical data.
Introduction
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1] In acute myeloid leukemia, BRD9 plays a critical role in maintaining the aberrant transcriptional programs that drive leukemogenesis, notably by supporting the expression of the MYC oncogene.[2] The degradation of BRD9 has been identified as a promising therapeutic strategy in AML.[3][4]
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[5][6] this compound is a potent and selective degrader of BRD9. It functions by bringing BRD9 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional small molecule inhibition.
Mechanism of Action
This compound is composed of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation facilitates the transfer of ubiquitin from the E3 ligase to BRD9, marking it for degradation by the 26S proteasome. This event leads to the depletion of BRD9 protein levels within the cell, thereby disrupting its function in chromatin remodeling and gene expression.
Caption: Mechanism of this compound.
Data Summary
The following tables summarize the in vitro activity of this compound in AML cell lines.
Table 1: BRD9 Degradation Efficiency
| Cell Line | This compound Concentration | Degradation (%) |
| MV4-11 | 10 nM | 93% |
| MV4-11 | 100 nM | 99% |
Data compiled from publicly available information.
Table 2: Anti-proliferative Activity
| Cell Line | IC50 (nM) |
| MV4-11 | 3.69 |
| MOLM-13 | 21.03 |
| HEL | No cytotoxicity |
| K562 | No cytotoxicity |
| HL-60 | No cytotoxicity |
Data compiled from publicly available information.
Experimental Protocols
Cell Culture
Objective: To maintain and propagate AML cell lines for subsequent experiments.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
L-Glutamine
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Protocol:
-
Culture AML cells in RPMI-1640 medium supplemented with 10-20% FBS, 1% Pen-Strep, and 2 mM L-Glutamine.
-
Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly. For suspension cells like MV4-11 and MOLM-13, maintain the cell density between 1 x 10^5 and 2 x 10^6 cells/mL.
-
To passage the cells, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density.
Western Blot for BRD9 Degradation
Objective: To assess the degradation of BRD9 protein following treatment with this compound.
Materials:
-
AML cells
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-BRD9 antibody (e.g., Cell Signaling Technology #71232, 1:1000 dilution)
-
Loading control antibody: Anti-β-actin or Anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed AML cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 100 nM) or DMSO for the desired time (e.g., 2, 4, 8, 24 hours).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody (1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 13.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
Caption: Western Blot Experimental Workflow.
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of this compound on the viability of AML cell lines.
Materials:
-
AML cells
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compounds to the respective wells. Include wells with DMSO as a vehicle control and wells with medium only for background measurement.
-
Incubate the plate for the desired time period (e.g., 72 hours or 7 days).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the degrader.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound.
Materials:
-
AML cells
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorophore)
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed AML cells and treat them with this compound or DMSO as described for the western blot experiment.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Signaling Pathway
BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the accessibility of chromatin to transcription factors. In AML, BRD9 is required to maintain a transcriptional program that sustains the expression of oncogenes like MYC, thereby promoting cell proliferation and blocking differentiation.[2] The degradation of BRD9 by this compound disrupts the function of the SWI/SNF complex, leading to the downregulation of MYC and its target genes, which in turn induces cell cycle arrest and apoptosis.
Caption: Simplified BRD9 signaling pathway in AML.
References
- 1. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 antibody (68922-1-Ig) | Proteintech [ptglab.com]
- 3. BRD9 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. BRD9 Polyclonal Antibody (65705ACTMOTIF) [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. media.cellsignal.com [media.cellsignal.com]
Determining the Degradation Potency (DC50) of PROTAC BRD9 Degrader-7
Application Note and Protocol
Introduction
PROTAC® (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to target and eliminate disease-causing proteins. These bifunctional molecules work by recruiting a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD9 (Bromodomain-containing protein 9) is a component of the BAF (SWI/SNF) chromatin remodeling complex and has been identified as a therapeutic target in certain cancers. PROTAC BRD9 Degrader-7 is a selective and orally active degrader of BRD9.
This document provides detailed application notes and protocols for determining the half-maximal degradation concentration (DC50) of this compound, a key metric for assessing its potency. The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein.
Data Presentation
The potency of this compound has been characterized in various studies. The following table summarizes the key quantitative data for this degrader.
| Parameter | Value | Cell Line | Notes |
| DC50 | 1.02 nM | MV4-11 | This value represents the concentration at which 50% of BRD9 protein is degraded.[1][2] |
| IC50 (MV4-11) | 3.69 nM | MV4-11 | Demonstrates cytotoxicity against this acute myeloid leukemia cell line.[1] |
| IC50 (MOLM-13) | 21.03 nM | MOLM-13 | Shows cytotoxic activity in another AML cell line.[1] |
| Degradation | 93% at 10 nM | MV4-11 | High level of degradation at a concentration significantly above the DC50.[1] |
| Degradation | 99% at 100 nM | MV4-11 | Near-complete degradation at higher concentrations.[1] |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system (UPS), which is the primary cellular machinery for regulated protein degradation.[3] The degrader is a heterobifunctional molecule composed of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, likely Cereblon, as it is based on a thalidomide derivative).[1][3]
The formation of a ternary complex between BRD9, this compound, and the E3 ligase is the critical step.[3][4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the BRD9 protein. The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[3][5] The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting catalytically.[4]
Caption: Mechanism of BRD9 degradation by this compound.
Experimental Protocols
The following is a generalized protocol for determining the DC50 value of this compound. This protocol is based on standard methods for evaluating PROTAC efficacy and should be optimized for specific cell lines and experimental conditions.
Experimental Workflow
Caption: Experimental workflow for DC50 determination.
Cell Culture and Seeding
Materials:
-
MV4-11 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
Protocol:
-
Culture MV4-11 cells in complete medium at 37°C in a humidified incubator with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before seeding.
-
Count the cells and determine viability (should be >95%).
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in the wells of a tissue culture plate. The final volume per well will depend on the plate format (e.g., 2 mL for a 6-well plate).
-
Incubate the plates overnight to allow cells to acclimate.
PROTAC Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 0.01 nM to 1000 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Carefully remove the old medium from the seeded cells and add the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for a predetermined time. Based on available data, a 24-hour incubation is effective for complete degradation.[1] However, shorter time points (e.g., 2, 4, 8, 16 hours) can also be assessed to understand the kinetics of degradation.
Cell Lysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
Protocol:
-
After incubation, collect the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
Protein Quantification
Materials:
-
BCA Protein Assay Kit (or similar)
-
Spectrophotometer
Protocol:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples by diluting with lysis buffer.
Western Blotting
Materials:
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibodies: anti-BRD9 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody, or use a separate gel for the loading control.
Data Analysis
Protocol:
-
Quantify the band intensities for BRD9 and the loading control for each sample using densitometry software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Express the normalized BRD9 levels in the treated samples as a percentage of the vehicle control.
-
Plot the percentage of BRD9 remaining versus the log concentration of this compound.
-
Fit the data to a four-parameter logistic regression curve to determine the DC50 value.
Conclusion
This document provides a comprehensive overview of the key characteristics of this compound and a detailed protocol for determining its DC50 value. Accurate and reproducible determination of DC50 is crucial for the preclinical evaluation of PROTAC degraders and for advancing our understanding of their therapeutic potential. The provided protocols and diagrams serve as a valuable resource for researchers in the field of targeted protein degradation.
References
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of Bromodomain-containing protein 9 (BRD9) degraders. Detailed protocols for key experiments are included to facilitate the preclinical and clinical development of these targeted protein degraders.
Introduction to BRD9 Degraders
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, known as ncBAF. This complex plays a crucial role in regulating gene expression, and its dysregulation has been implicated in several cancers, most notably synovial sarcoma, which is characterized by a pathognomonic SS18-SSX fusion protein. BRD9 has emerged as a promising therapeutic target, and the development of proteolysis-targeting chimeras (PROTACs) that selectively degrade BRD9 offers a novel therapeutic strategy.
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. They consist of a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Data Summary of Representative BRD9 Degraders
The following tables summarize key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters for several notable BRD9 degraders.
Table 1: In Vitro Potency and Selectivity of BRD9 Degraders
| Compound | Degrader Type | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax (%) | IC50 (nM) | Notes |
| FHD-609 | PROTAC | Cereblon (CRBN) | SYO-1 (Synovial Sarcoma) | - | >97 | Picomolar range | Potent and selective degradation.[1] |
| CFT8634 | BiDAC™ | Cereblon (CRBN) | SMARCB1-perturbed cancer models | - | - | - | Oral, potent, and selective degrader.[2][3][4][5] |
| CW-3308 | PROTAC | Cereblon (CRBN) | G401 (Rhabdoid tumor), HS-SY-II (Synovial Sarcoma) | <10 | >90 | 185 (G401), 2700 (HS-SY-II) | High degradation selectivity over BRD7 and BRD4. |
| dBRD9-A | PROTAC | VHL | AML cell lines | - | - | - | Shows synergy with other anti-leukemia agents. |
| PROTAC BRD9 Degrader-1 | PROTAC | - | - | - | - | 13.5 | A chemical degrader available for research.[6] |
Table 2: In Vivo Pharmacokinetic Parameters of BRD9 Degraders in Mice
| Compound | Dosing Route | Dose | Cmax (ng/mL) | AUC (h·ng/mL) | T½ (h) | Oral Bioavailability (%) |
| FHD-609 | IV | 0.05 - 5.0 mg/kg | Dose-dependent | - | 16 | Low |
| CFT8634 | Oral | 10 mg/kg | Dose-proportional exposure | - | - | - |
| CW-3308 | Oral | - | 172 | 1499 | 3.7 | 91 |
Signaling Pathways and Experimental Workflows
BRD9 Signaling Pathway in Synovial Sarcoma
In synovial sarcoma, the SS18-SSX fusion oncoprotein integrates into the BAF complex, displacing the tumor suppressor SMARCB1 and driving oncogenic gene expression. BRD9 is a key component of this pathogenic ncBAF complex. Degradation of BRD9 disrupts the function of this complex, leading to the downregulation of key oncogenes, including MYC target genes, and subsequent inhibition of tumor growth.
Caption: Mechanism of action of BRD9 degraders in synovial sarcoma.
Experimental Workflow for PK/PD Analysis
A typical workflow for evaluating the pharmacokinetic and pharmacodynamic properties of a novel BRD9 degrader involves a series of in vitro and in vivo experiments.
References
- 1. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. c4therapeutics.com [c4therapeutics.com]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Live-Cell Imaging of PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Significance of Live-Cell Imaging
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal machinery to eliminate specific proteins of interest (POIs).[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This dual binding facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][4][5][6] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein copies.[1][6]
Traditional methods for assessing PROTAC efficacy, such as Western blotting, provide endpoint measurements and often require cell lysis, which precludes the observation of dynamic cellular processes.[7] Live-cell imaging, in contrast, offers a powerful approach to monitor PROTAC-mediated degradation in real-time, providing crucial kinetic data and a deeper understanding of the mechanism of action.[2][8][9][10] By visualizing the degradation process as it happens within living cells, researchers can quantify key parameters such as the rate of degradation, the maximum level of degradation (Dmax), and the time to achieve Dmax.[2][8][9][11] This detailed kinetic information is invaluable for the optimization of PROTAC design and the selection of promising therapeutic candidates.[2][8][10][11]
Key Live-Cell Imaging Technologies for Monitoring PROTAC Activity
Several advanced live-cell imaging technologies have been developed to monitor the intricate steps of PROTAC-mediated degradation. These methods primarily rely on genetically encoded tags that are fused to the protein of interest, enabling its visualization and quantification.
1. NanoBRET/BRET Technology: Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring protein-protein interactions and protein levels in live cells. The NanoBRET system utilizes a highly sensitive NanoLuc luciferase as the energy donor and a fluorescently labeled tracer or a HaloTag ligand as the acceptor.[10][12][13] In the context of PROTACs, NanoBRET can be used to:
-
Monitor Ternary Complex Formation: By tagging the target protein with NanoLuc and co-expressing a fluorescently labeled E3 ligase component (e.g., HaloTag-VHL), the formation of the ternary complex can be detected as an increase in BRET signal.[4][10][12]
-
Measure Target Ubiquitination: Using a HaloTag-Ubiquitin fusion as the acceptor, the ubiquitination of the NanoLuc-tagged target protein can be quantified.[10]
-
Quantify Protein Degradation: The degradation of the target protein is monitored by a decrease in the luminescence signal from the NanoLuc tag.[10]
2. HaloTag Technology: The HaloTag is a modified bacterial dehalogenase that forms a covalent bond with specific fluorescent ligands.[14] This system offers flexibility in choosing fluorophores with different spectral properties for various imaging applications.[15] For PROTAC studies, a protein of interest is fused with the HaloTag. The degradation of the fusion protein is then monitored by the loss of fluorescence signal over time after treatment with a PROTAC.[16] A specific PROTAC, HaloPROTAC3, has been developed to specifically degrade HaloTag fusion proteins, serving as a useful tool for studying the degradation of challenging targets.[14][16][17]
3. HiBiT/LgBiT System: This technology is based on the complementation of a small 11-amino-acid peptide tag (HiBiT) with a larger, non-functional subunit of NanoLuc luciferase (LgBiT).[4][10] When HiBiT and LgBiT are brought together, they form a functional and luminescent NanoLuc enzyme. By endogenously tagging a target protein with HiBiT using CRISPR/Cas9, its expression level can be sensitively quantified in live cells expressing LgBiT.[4][10][18] PROTAC-induced degradation of the HiBiT-tagged protein results in a decrease in the luminescence signal, providing a real-time readout of degradation kinetics.[11][16]
Quantitative Data Summary
The following tables summarize key quantitative parameters obtained from live-cell imaging studies of PROTAC-mediated degradation.
Table 1: Degradation Kinetics of BET Family Proteins by PROTACs
| PROTAC | Target Protein | Degradation Rate (λ) (min⁻¹) | Maximum Degradation (Dmax) (%) | Time at Dmax (h) | Reference |
| MZ1 | HiBiT-BRD2 | 0.023 | 95 | 4 | [10] |
| MZ1 | HiBiT-BRD3 | 0.008 | 80 | 8 | [10] |
| MZ1 | HiBiT-BRD4 | 0.021 | 98 | 4 | [10] |
| dBET1 | HiBiT-BRD2 | 0.015 | 90 | 6 | [10] |
| dBET1 | HiBiT-BRD4 | 0.018 | 96 | 6 | [10] |
Table 2: Degradation Potency of HaloPROTAC3
| Target Protein | DC50 (nM) | Maximum Degradation (%) | Cell Line | Reference |
| GFP-HaloTag | 19 ± 1 | 90 ± 1 | HEK293T | [14] |
| Endogenous Nuclear Protein-HiBiT-HaloTag | 8.1 | ~80 | HEK293 | [19] |
| Endogenous Mitochondrial Membrane Protein-HaloTag-HiBiT | 8.1 | ~80 | HEK293 | [19] |
| Endogenous Cytoplasmic Protein-HaloTag-HiBiT | 18.6 | ~80 | HEK293 | [19] |
Experimental Protocols
Protocol 1: Live-Cell Monitoring of PROTAC-Mediated Degradation using the HiBiT/LgBiT System
This protocol describes the use of the HiBiT/LgBiT system to quantify the degradation of an endogenously tagged protein of interest in real-time.
1. Materials:
-
HEK293 cells stably expressing LgBiT.
-
CRISPR/Cas9 reagents for endogenous HiBiT tagging of the protein of interest.
-
Nano-Glo® Live Cell Assay System.
-
PROTAC of interest.
-
White, flat-bottom 96-well assay plates.
-
Luminometer with live-cell capabilities (temperature and CO2 control).
2. Method:
-
Cell Line Generation:
-
Cell Plating:
-
Seed the HiBiT-tagged cells in a white, flat-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Reagent Preparation:
-
Prepare a 2X stock solution of the Nano-Glo® Live Cell Substrate in Nano-Glo® LCS Dilution Buffer.
-
Prepare serial dilutions of the PROTAC in complete growth medium at 2X the final desired concentrations.
-
-
Assay Procedure:
-
Carefully remove the growth medium from the wells.
-
Add 50 µL of the 2X Nano-Glo® Live Cell Substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes to allow for substrate equilibration.
-
Add 50 µL of the 2X PROTAC dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Immediately place the plate in a luminometer pre-equilibrated to 37°C and 5% CO2.
-
-
Data Acquisition and Analysis:
-
Measure luminescence at regular intervals (e.g., every 10-15 minutes) for the desired duration (e.g., 24 hours).
-
Normalize the luminescence readings at each time point to the reading at time zero for each well.
-
Plot the normalized luminescence over time to generate degradation curves.
-
Calculate degradation parameters such as the degradation rate (λ) and maximum degradation (Dmax) by fitting the data to a one-phase decay model.[10]
-
Protocol 2: Live-Cell Imaging of PROTAC-Induced Degradation using HaloTag
This protocol details the use of HaloTag technology and fluorescent ligands to visualize and quantify protein degradation.
1. Materials:
-
Cells expressing the protein of interest fused to HaloTag (either through transient transfection or stable integration).
-
HaloTag® TMR Ligand or other suitable fluorescent HaloTag ligand.
-
PROTAC of interest.
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Confocal microscope with a stage-top incubator (for temperature, humidity, and CO2 control).
-
Glass-bottom imaging dishes or plates.
2. Method:
-
Cell Plating:
-
Seed the HaloTag-expressing cells onto glass-bottom imaging dishes at an appropriate density to achieve 50-70% confluency on the day of imaging.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Labeling with HaloTag Ligand:
-
Prepare a working solution of the HaloTag® TMR Ligand (e.g., 5 µM) in pre-warmed complete growth medium.
-
Remove the medium from the cells and add the HaloTag ligand solution.
-
Incubate for 15-30 minutes at 37°C to allow for covalent labeling.
-
Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound ligand.
-
-
PROTAC Treatment and Imaging:
-
Add live-cell imaging medium containing the desired concentration of the PROTAC to the cells. Include a vehicle control.
-
Place the imaging dish on the stage of the confocal microscope within the environmental chamber.
-
Acquire images at multiple time points (e.g., every 30 minutes) for the duration of the experiment (e.g., up to 24 hours). Use consistent imaging settings (laser power, exposure time, etc.) for all time points and conditions.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or the entire field of view at each time point using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity at each time point to the intensity at time zero.
-
Plot the normalized fluorescence intensity over time to visualize the degradation kinetics.
-
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General workflow for live-cell imaging of PROTAC degradation.
References
- 1. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 2. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. biorxiv.org [biorxiv.org]
- 8. synthego.com [synthego.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. scientistlive.com [scientistlive.com]
- 14. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]
- 17. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Co-immunoprecipitation Assays with PROTAC BRD9 Degrader-7
Audience: Researchers, scientists, and drug development professionals.
Introduction: PROTAC BRD9 Degrader-7 is a selective, orally active heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). BRD9 is a subunit of the BAF (SWI/SNF) chromatin remodeling complex and has been identified as a therapeutic target in cancers such as acute myeloid leukemia.[1][2] this compound functions by forming a ternary complex between BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.[1][3] The molecule is synthesized from a BRD9 ligand (BI 7271) and an E3 ligase binder (5-Aminothalidomide), which recruits the Cereblon (CRBN) E3 ligase.[1]
Co-immunoprecipitation (Co-IP) is an essential technique to verify the mechanism of action of PROTACs like BRD9 Degrader-7.[4] By immunoprecipitating the target protein (BRD9) or the E3 ligase (CRBN), researchers can confirm the PROTAC-dependent formation of the BRD9-PROTAC-CRBN ternary complex. This protocol provides a detailed methodology for performing Co-IP assays to study this interaction in a cellular context.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound in the MV4-11 acute myeloid leukemia cell line.
| Parameter | Cell Line | Value | Conditions | Reference |
| Degradation (DC₅₀) | MV4-11 | 1.02 nM | - | [1] |
| Max Degradation | MV4-11 | 93% | 10 nM | [1] |
| Max Degradation | MV4-11 | 99% | 100 nM | [1] |
| Cytotoxicity (IC₅₀) | MV4-11 | 3.69 nM | 7-day assay | [1] |
| Cytotoxicity (IC₅₀) | MOLM-13 | 21.03 nM | 7-day assay | [1] |
| Selectivity | MV4-11 | No degradation of BRD4 and BRD7 | 0.1-100 nM | [1] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and the experimental workflow for its characterization using Co-immunoprecipitation.
Caption: Mechanism of PROTAC-mediated BRD9 degradation.
References
Troubleshooting & Optimization
Overcoming the hook effect with PROTAC BRD9 Degrader-7
This technical support center provides troubleshooting guides and frequently asked questions for researchers using PROTAC BRD9 Degrader-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, orally active heterobifunctional molecule designed to induce the degradation of the BRD9 protein.[1] Like other Proteolysis-Targeting Chimeras (PROTACs), it functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] The molecule consists of two key binding moieties connected by a linker: one end binds to the target protein (BRD9), and the other end binds to an E3 ubiquitin ligase, such as Cereblon (CRBN).[2] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of BRD9.[3] The polyubiquitin chain acts as a tag, marking the BRD9 protein for degradation by the 26S proteasome.[4]
Caption: Mechanism of action for this compound.
Q2: What are the key parameters of this compound's activity?
This compound is a highly potent degrader of BRD9. In MV4-11 acute myeloid leukemia cells, it demonstrates a half-maximal degradation concentration (DC50) of 1.02 nM.[1] It is also highly selective, showing no significant degradation of BRD4 or BRD7 at concentrations up to 100 nM.[1] The degradation is both dose- and time-dependent.[1]
Q3: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon observed with bifunctional molecules like PROTACs where increasing the concentration beyond an optimal point leads to a decrease in the desired biological effect—in this case, protein degradation.[3][5] This results in a characteristic inverted bell-shaped dose-response curve.[5] The effect occurs because at excessively high concentrations, the PROTAC molecules saturate both the target protein (BRD9) and the E3 ligase independently, forming binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) rather than the productive ternary complex (BRD9-PROTAC-E3 ligase) required for ubiquitination.[3] The formation of these binary complexes outcompetes the formation of the ternary complex, thus reducing degradation efficiency.[5]
Caption: The hook effect: ternary vs. binary complex formation.
Troubleshooting Guide
Q4: My Western blot shows incomplete or no degradation of BRD9. What should I do?
Several factors could be at play. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor BRD9 degradation.
Q5: I observe a bell-shaped curve in my dose-response experiment. How do I confirm this is the hook effect and find the optimal concentration?
Observing a bell-shaped curve is a strong indication of the hook effect.[5] To manage this:
-
Widen Your Concentration Range: Test a broad range of concentrations on a logarithmic scale (e.g., from 0.01 nM to 10,000 nM) to fully characterize the dose-response curve and identify the optimal concentration for maximum degradation (the bottom of the curve).
-
Focus on the Left Side of the Curve: For subsequent experiments, use concentrations at or slightly above the determined DC50, which lies on the left side of the curve, to ensure you are in the productive ternary complex-forming range.[5]
Q6: My cell viability assay results don't correlate with the degradation data. Why?
A disconnect between degradation and cell viability can occur for several reasons:
-
Functional Redundancy: Other proteins or pathways may compensate for the loss of BRD9, meaning its degradation does not immediately impact cell viability.
-
Time Lag: The phenotypic effects of protein degradation, such as decreased cell proliferation, may take longer to manifest than the degradation itself.[6] Consider extending the duration of your cell viability assay (e.g., to 72 or 96 hours).
-
Off-Target Effects: At very high concentrations (in the hook effect range), the PROTAC may have off-target effects that influence viability independent of BRD9 degradation.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | MV4-11 | 1.02 nM | [1] |
| IC50 | MV4-11 | 3.69 nM | [1] |
| IC50 | MOLM-13 | 21.03 nM | [1] |
| Max Degradation (10 nM) | MV4-11 | 93% | [1] |
| Max Degradation (100 nM) | MV4-11 | 99% | [1] |
Table 2: Comparative Activity of Other BRD9 Degraders
| Compound | E3 Ligase | DC50 | Target Cell Line | Reference |
| dBRD9 | Cereblon | N/A (IC50 = 56.6 nM) | MOLM-13 | |
| VZ185 | VHL | 4.5 nM | EOL-1 | [7] |
| PROTAC E5 | N/A | 16 pM | MV4-11 | [8] |
| CFT8634 | N/A | 3 nM | N/A | [9] |
Experimental Protocols
Protocol 1: Western Blotting for BRD9 Degradation
This protocol is designed to quantify the degradation of BRD9 protein following treatment with this compound.
-
Cell Seeding: Seed cells (e.g., MV4-11) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
PROTAC Treatment: The next day, treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 4, 8, or 24 hours).[1]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.[12]
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. Quantify band intensity using software like ImageJ to determine the percentage of BRD9 degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (MTT/CellTiter-Glo)
This protocol assesses the effect of BRD9 degradation on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
PROTAC Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for a desired period (e.g., 72 or 96 hours) to allow for phenotypic effects to manifest.[6]
-
Assay:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add DMSO or solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm.[6]
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.[11] Read the luminescence using a plate reader.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol can be used to verify the formation of the BRD9-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with an optimal concentration of this compound (determined from the degradation assay) and a vehicle control for a short duration (e.g., 1-2 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or BRD9 overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in sample buffer. Analyze the eluate by Western blotting using antibodies against BRD9 and the E3 ligase to confirm their co-immunoprecipitation. An increased signal for BRD9 in the E3 ligase IP (or vice-versa) in the PROTAC-treated sample indicates ternary complex formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. biorxiv.org [biorxiv.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing BRD9 PROTAC Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of BRD9 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a BRD9 PROTAC?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds to the target protein (BRD9), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical component that influences the formation, stability, and geometry of the ternary complex (BRD9-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of BRD9 by the proteasome. The length, composition, and attachment points of the linker significantly impact the efficacy and selectivity of the PROTAC.[1][2]
Q2: How does linker length affect BRD9 PROTAC efficacy?
Linker length is a key determinant of PROTAC potency. An optimal linker length facilitates the productive formation of a stable ternary complex. A linker that is too short may cause steric hindrance, preventing the E3 ligase and BRD9 from coming together effectively. Conversely, a linker that is too long might lead to the formation of non-productive binary complexes or unstable ternary complexes, reducing degradation efficiency.[1][3] Systematic variation of the linker length is often required to identify the optimal length for a given BRD9 binder and E3 ligase ligand pair.[3]
Q3: What is the "hook effect" in PROTAC experiments and how can it be mitigated?
The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where the degradation efficiency decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[4] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the target protein (BRD9) or the E3 ligase, which are unproductive for degradation and compete with the formation of the necessary ternary complex.[4] To mitigate the hook effect, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation. If a hook effect is observed, using lower concentrations of the PROTAC is recommended.
Q4: Besides linker length, what other linker properties should be considered?
While linker length is a primary consideration, other properties also play a crucial role:
-
Composition: The atomic composition of the linker, such as the inclusion of polyethylene glycol (PEG) or alkyl chains, affects its flexibility, solubility, and potential for hydrogen bonding within the ternary complex.[1]
-
Rigidity: Introducing some rigidity into the linker, for example through the use of cyclic structures, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency.
-
Attachment Points: The points at which the linker is attached to the BRD9 binder and the E3 ligase ligand can significantly influence the orientation of the proteins in the ternary complex and, consequently, the degradation efficiency.
Troubleshooting Guide
Issue 1: Poor or no BRD9 degradation observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a series of PROTACs with varying linker lengths (e.g., systematically increasing the number of PEG or alkyl units) to identify the optimal length for ternary complex formation.[3] |
| Inefficient Ternary Complex Formation | Perform a ternary complex formation assay (e.g., NanoBRET) to assess the ability of the PROTAC to bring BRD9 and the E3 ligase together. If formation is weak, consider altering the linker composition or attachment points. |
| Formation of Non-productive Ternary Complex | Even if a ternary complex forms, its geometry might not be suitable for ubiquitination. Consider using molecular modeling to predict the ternary complex structure and guide linker design. |
| Cellular Permeability Issues | The physicochemical properties of the PROTAC, influenced by the linker, may limit its ability to cross the cell membrane. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Modify the linker to improve its properties (e.g., by adjusting lipophilicity). |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed at sufficient levels in the cell line of interest or may not be the most efficient for degrading BRD9. Confirm E3 ligase expression levels and consider testing PROTACs that recruit different E3 ligases (e.g., VHL or Cereblon). |
Issue 2: High DC50 or IC50 values indicating low potency.
| Possible Cause | Troubleshooting Steps |
| Weak Ternary Complex Cooperativity | Cooperativity refers to the influence of the binary binding of one protein on the binding of the second protein. Positive cooperativity, where the formation of the first binary complex enhances the binding of the second protein, is often associated with more potent degraders.[5] Assess cooperativity using biophysical methods like Isothermal Titration Calorimetry (ITC).[3] |
| Slow Degradation Rate | The kinetics of degradation can impact the observed potency at a given time point. Perform a time-course experiment to determine the optimal treatment duration. |
| Instability of the PROTAC | The PROTAC molecule itself may be unstable in the cellular environment. Assess the metabolic stability of the PROTAC and consider linker modifications to improve it. |
Data Presentation
Table 1: Effect of Linker Length on BRD9 Degradation
The following table summarizes data from a study by Zorba et al. (2018), which investigated the impact of linker length on the degradation of BRD9 by VHL-based PROTACs. The PROTACs share the same BRD9 binder and VHL ligand but differ in the length of the PEG linker.
| PROTAC | Linker Composition | Linker Length (atoms) | BRD9 Degradation (% at 1 µM, 4h) |
| 26 | PEG | 5 | ~90% |
| 29 | PEG | 8 | Lower than 26 |
| 5 | PEG | 11 | Lower than 26 |
Data extracted from a study by Zorba et al. demonstrating that for this particular BRD9 PROTAC series, a shorter linker resulted in more pronounced degradation.[3]
Experimental Protocols
1. Western Blot for BRD9 Degradation
-
Objective: To quantify the relative levels of BRD9 protein following PROTAC treatment.
-
Methodology:
-
Seed cells (e.g., HeLa or a relevant cancer cell line) in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of the BRD9 PROTACs or a DMSO control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the BRD9 signal to the loading control.
-
2. HiBiT Assay for Degradation Kinetics
-
Objective: To quantitatively measure the kinetics of BRD9 degradation in live cells.
-
Methodology:
-
Use CRISPR/Cas9 to engineer a cell line to endogenously express BRD9 tagged with the HiBiT peptide. These cells should also stably express the LgBiT protein.
-
Plate the engineered cells in a white, clear-bottom multi-well plate and incubate overnight.
-
Prepare a solution of the Nano-Glo® Endurazine™ Live Cell Substrate in the assay medium.
-
Replace the cell culture medium with the substrate-containing medium and incubate for at least 2.5 hours at 37°C to allow the luminescent signal to equilibrate.
-
Prepare serial dilutions of the BRD9 PROTAC.
-
Add the PROTAC dilutions to the wells.
-
Measure luminescence kinetically using a plate reader equipped with a luminometer, pre-equilibrated to 37°C.
-
Calculate degradation parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from the kinetic data.[6]
-
3. NanoBRET™ Ternary Complex Formation Assay
-
Objective: To monitor the formation of the BRD9-PROTAC-E3 ligase ternary complex in live cells.
-
Methodology:
-
Use CRISPR/Cas9 to engineer a cell line to endogenously express BRD9 tagged with HiBiT (the NanoBRET™ donor).
-
Transiently or stably express the E3 ligase of interest (e.g., VHL or CRBN) fused to a HaloTag® (the NanoBRET™ acceptor) in the same cell line.
-
On the day of the experiment, replace the cell culture medium with medium containing the Nano-Glo® Vivazine Substrate and incubate for 1 hour.
-
Treat the cells with a dose-response of the BRD9 PROTAC or a DMSO control.
-
Measure the NanoBRET™ signal kinetically using a plate reader capable of measuring luminescence at two wavelengths (donor and acceptor emission).
-
The BRET ratio is calculated by dividing the acceptor emission by the donor emission. An increase in the BRET ratio indicates ternary complex formation.[7]
-
Visualizations
Caption: Mechanism of action for a BRD9 PROTAC.
Caption: Experimental workflow for linker length optimization.
Caption: Troubleshooting decision tree for poor degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. promega.com [promega.com]
- 7. bmglabtech.com [bmglabtech.com]
PROTACs Technical Support Center: Troubleshooting Degradation Efficiency
Welcome to the PROTACs Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during PROTAC-mediated protein degradation experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't inducing degradation of my target protein. What are the initial troubleshooting steps?
A1: When a PROTAC fails to induce degradation, a systematic approach is necessary to pinpoint the issue. The initial steps involve verifying the fundamental aspects of your experimental setup before moving to more complex biological questions.
A recommended starting point is to confirm the identity and purity of your PROTAC and its precursors. Subsequently, it's crucial to assess whether the PROTAC can engage with both the target protein of interest (POI) and the E3 ligase. Finally, you should verify that the degradation machinery of the cell is functional.
Here is a logical workflow to begin your troubleshooting:
Q2: How can I confirm that my PROTAC is engaging with the target protein and the E3 ligase?
A2: Binary engagement assays are essential to confirm that your PROTAC can bind to its intended targets individually. Several biophysical techniques can be employed for this purpose. These assays measure the direct interaction between the PROTAC and the purified protein of interest (POI) or the E3 ligase.
| Assay Technique | Measures | Typical Affinity Range (KD) |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff) and affinity (KD) | pM to µM |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS) | nM to µM |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Proximity-based binding | nM to µM |
If binary engagement is confirmed, but degradation is still absent, the issue may lie in the formation of a productive ternary complex.
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at high PROTAC concentrations.[1][2][3] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex (POI-PROTAC-E3 ligase) required for degradation.[1][2][3]
To mitigate the hook effect, it is crucial to perform a dose-response experiment over a wide range of concentrations (e.g., 8-10 concentrations using half-log dilutions) to identify the optimal concentration for maximal degradation (Dmax) and to determine the DC50 value.[4]
In-Depth Troubleshooting Guides
Problem 1: Poor or No Ternary Complex Formation
Even with confirmed binary engagement, a PROTAC may fail to induce the formation of a stable and productive ternary complex. This is a critical step for subsequent ubiquitination and degradation.
Troubleshooting Steps:
-
Perform a Ternary Complex Formation Assay: Directly assess the ability of your PROTAC to bring together the POI and the E3 ligase. TR-FRET is a commonly used method for this.[5][6][7]
-
Optimize the Linker: The length, composition, and attachment points of the linker are crucial for allowing the POI and E3 ligase to come together in a productive orientation.[8][9] Consider synthesizing a small library of PROTACs with varying linker lengths and compositions.
-
Evaluate Cooperativity: Positive cooperativity, where the binding of one protein increases the affinity for the other, is a hallmark of efficient PROTACs. Biophysical assays can help determine the cooperativity factor (alpha).
Problem 2: Inefficient Ubiquitination of the Target Protein
Successful ternary complex formation does not always guarantee efficient ubiquitination. The geometry of the ternary complex must be permissive for the E2 ubiquitin-conjugating enzyme to transfer ubiquitin to an accessible lysine residue on the POI.
Troubleshooting Steps:
-
Conduct an In-Cell Ubiquitination Assay: This assay directly measures the ubiquitination of your POI in response to PROTAC treatment. This can be done via immunoprecipitation of the POI followed by western blotting for ubiquitin.[10][11]
-
Consider a Different E3 Ligase: Not all E3 ligases are equally effective for a given target. If possible, design a new PROTAC that utilizes a different E3 ligase (e.g., VHL instead of CRBN).[12] The expression levels of the E3 ligase in your cell line can also be a factor.
-
Analyze POI Lysine Accessibility: If the structure of your POI is known, you can computationally model the ternary complex to predict if any lysine residues are within reach of the E2 enzyme.
Problem 3: Poor Cell Permeability and Bioavailability
PROTACs are often large molecules that violate traditional drug-like properties (e.g., Lipinski's Rule of Five), which can lead to poor cell permeability and low intracellular concentrations.[8][13][14][15]
Troubleshooting Steps:
-
Assess Cell Permeability: Use in vitro models like Caco-2 or PAMPA assays to determine the permeability of your PROTAC.[13]
-
Modify Physicochemical Properties: Strategies to improve permeability include reducing the number of hydrogen bond donors and acceptors, and optimizing the lipophilicity.[8]
-
Employ Cellular Uptake Assays: Directly measure the intracellular concentration of your PROTAC using techniques like LC-MS/MS.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
This protocol is used to determine the extent of target protein degradation after PROTAC treatment and to calculate DC50 and Dmax values.[16][17]
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (and controls: DMSO, MG132) for a predetermined time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence detector.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol provides a method to quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in a cell-free system.[5][6][7]
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase (e.g., GST-tagged)
-
PROTAC of interest
-
TR-FRET donor fluorophore-conjugated antibody (e.g., anti-His-Tb)
-
TR-FRET acceptor fluorophore-conjugated antibody (e.g., anti-GST-d2)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a master mix of the POI and E3 ligase at their optimal concentrations.
-
Assay Plate Setup: Add the PROTAC dilutions to the wells of a microplate.
-
Protein Addition: Add the POI and E3 ligase master mix to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.
-
Antibody Addition: Add the TR-FRET donor and acceptor antibodies to the wells.
-
Final Incubation: Incubate the plate in the dark to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is designed to detect the ubiquitination of the target protein within cells following PROTAC treatment.[10][11]
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors like PR-619)
-
Antibody for immunoprecipitation (IP) against the POI
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against ubiquitin
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, DMSO, and a combination of PROTAC and MG132. The MG132 treatment will prevent the degradation of the ubiquitinated POI, leading to its accumulation.
-
Cell Lysis: Lyse the cells using a lysis buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with the IP antibody against the POI to form an antibody-antigen complex. Add protein A/G beads to pull down the complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the POI and its binding partners from the beads.
-
Western Blotting: Run the eluted samples on an SDS-PAGE gel and perform a western blot as described in Protocol 1.
-
Detection: Probe the western blot membrane with a primary antibody against ubiquitin to detect the ubiquitinated forms of the POI (which will appear as a high molecular weight smear or ladder). Re-probe the membrane with the POI antibody to confirm successful immunoprecipitation.
References
- 1. A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 17. Target Degradation [promega.com]
Assessing off-target effects of PROTAC BRD9 Degrader-7
Welcome to the technical support center for PROTAC BRD9 Degrader-7. This resource provides troubleshooting guidance and frequently asked questions to assist researchers and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective BRD9 degrader.[1] It functions as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits the target protein (BRD9) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.[1][2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is reported to be selective for BRD9 and does not induce the degradation of BRD4 or BRD7 proteins in MV4-11 cells at concentrations up to 100 nM.[1] However, comprehensive off-target profiling using proteomics is recommended to fully characterize its selectivity in your specific cell model.
Q3: I am not observing efficient BRD9 degradation. What are the potential causes and troubleshooting steps?
A3: Several factors can contribute to inefficient degradation. Consider the following:
-
Concentration and Incubation Time: Ensure you are using an optimal concentration and incubation time. PROTACs can exhibit a "hook effect," where degradation efficiency decreases at very high concentrations.[4] Perform a dose-response and time-course experiment to determine the optimal conditions. For this compound in MV4-11 cells, degradation is observed as early as 2 hours, with near-complete degradation at 0.33 nM after 24 hours.[1]
-
Cell Line Specificity: The efficiency of PROTACs can be cell-line dependent due to variations in the expression levels of the target protein and E3 ligase components.
-
Compound Integrity: Ensure the compound has been stored correctly (-80°C for long-term storage) and handled properly to avoid degradation.[1]
-
Experimental Protocol: Verify the accuracy of your protein quantification and Western blot protocol.
Q4: How can I assess the global off-target effects of this compound in my cellular model?
A4: An unbiased, global proteomics approach, such as mass spectrometry-based proteomics, is the most comprehensive way to assess off-target effects.[5][6] This will allow you to quantify changes in the abundance of thousands of proteins following treatment with the degrader. It is also crucial to include a negative control, such as a structurally related but inactive molecule, to distinguish between specific and non-specific effects.
Q5: What are the known signaling pathways involving BRD9 that I should be aware of when assessing off-target effects?
A5: BRD9 has been implicated in the regulation of several major signaling pathways. Perturbation of these pathways could be an indirect consequence of BRD9 degradation. Key pathways include:
Monitoring key components of these pathways can provide insights into the functional consequences of BRD9 degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or low BRD9 degradation | Suboptimal PROTAC concentration (Hook Effect). | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and observe any potential hook effect.[4] |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the kinetics of degradation.[1] | |
| Low E3 ligase expression in the cell line. | Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell model via Western blot or qPCR. | |
| Poor cell permeability. | While this compound is orally active, permeability can vary between cell lines. Consider using cell permeability assays if poor uptake is suspected.[11] | |
| High cell toxicity | Off-target effects. | Perform a global proteomics analysis to identify unintended protein degradation. Lower the concentration to the minimum effective dose. |
| On-target toxicity due to BRD9's essential role. | Titrate the PROTAC concentration to achieve partial degradation and assess the phenotypic outcome. | |
| Inconsistent results | PROTAC instability. | Aliquot the stock solution and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[1] |
| Variability in cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions for all experiments. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | MV4-11 | 1.02 nM | [1] |
| IC50 (7 days) | MV4-11 | 3.69 nM | [1] |
| MOLM-13 | 21.03 nM | [1] | |
| HEL | No cytotoxicity | [1] | |
| K562 | No cytotoxicity | [1] | |
| HL-60 | No cytotoxicity | [1] |
Table 2: Degradation Efficiency of this compound in MV4-11 Cells
| Concentration | Degradation Rate | Reference |
| 10 nM | 93% | [1] |
| 100 nM | 99% | [1] |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis of BRD9 Degradation by Western Blot
-
Cell Seeding: Seed your cells of interest at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
PROTAC Treatment (Dose-Response): The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
PROTAC Treatment (Time-Course): Treat cells with a fixed concentration of this compound (e.g., the determined DC50 or a concentration known to induce significant degradation) for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the BRD9 band intensity to the loading control.
Protocol 2: Global Proteomics Analysis for Off-Target Assessment
-
Cell Treatment: Treat your cells with this compound at a concentration that gives robust on-target degradation (e.g., 10x DC50) and a vehicle control. It is also advisable to include a negative control PROTAC if available.
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance between the treated and control groups.
-
Visualize the data using volcano plots and heatmaps.
-
Perform pathway analysis on the significantly altered proteins to identify affected biological processes.
-
Visualizations
Caption: Workflow of this compound mediated protein degradation.
Caption: Experimental workflow for off-target assessment using proteomics.
Caption: Major signaling pathways regulated by BRD9.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. annualreviews.org [annualreviews.org]
- 3. Overview of epigenetic degraders based on PROTAC, molecular glue, and hydrophobic tagging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. BRD9-mediated control of the TGF-β/Activin/Nodal pathway regulates self-renewal and differentiation of human embryonic stem cells and progression of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Oral Bioavailability of BRD9 Degraders
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable BRD9 degraders.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of BRD9 degraders?
A1: BRD9 degraders, like many Proteolysis Targeting Chimeras (PROTACs), often fall into the "beyond Rule of 5" (bRo5) chemical space.[1][2] This means they typically have a high molecular weight, a large number of rotatable bonds, and a high polar surface area, which can lead to:
-
Poor aqueous solubility: Difficulty dissolving in the gastrointestinal fluids.[3]
-
Low intestinal permeability: Inability to efficiently cross the intestinal epithelium.[4]
-
Rapid metabolism: Susceptibility to first-pass metabolism in the gut wall and liver.[5]
-
Efflux by transporters: Actively pumped out of intestinal cells by transporters like P-glycoprotein.
These factors collectively contribute to low oral bioavailability, hindering their development as oral therapeutics.
Q2: What are the key physicochemical properties to consider when designing orally bioavailable BRD9 degraders?
A2: Optimizing the physicochemical properties of a BRD9 degrader is crucial for improving its oral absorption. Key parameters to consider include:
-
Molecular Weight (MW): While PROTACs are inherently large, aiming for a MW ≤ 950 Da is a suggested guideline for oral absorption.[6]
-
Hydrogen Bond Donors (HBD): A lower number of HBDs is generally favorable. A guideline for oral PROTACs is an HBD count of ≤ 3.[6]
-
Number of Rotatable Bonds: Limiting the number of rotatable bonds to ≤ 12 can improve permeability by reducing conformational flexibility.[6]
-
Polar Surface Area (PSA): Minimizing the PSA can enhance membrane permeability.
-
Lipophilicity (cLogP): A balance is required; while some lipophilicity is needed for membrane crossing, excessive lipophilicity can lead to poor solubility and increased metabolism.
Q3: How do different E3 ligase ligands affect the oral bioavailability of BRD9 degraders?
A3: The choice of E3 ligase ligand (e.g., for Cereblon (CRBN) or von Hippel-Lindau (VHL)) can significantly impact the overall physicochemical properties of the BRD9 degrader and, consequently, its oral bioavailability.[4] For instance, VHL-based PROTACs have often been associated with poor oral exposure.[7] Recently, novel E3 ligases like DCAF16 have been utilized for BRD9 degradation, leading to the development of orally bioavailable compounds.[8] The selection of the E3 ligase ligand should be considered as a key part of the optimization strategy for achieving good oral bioavailability.
Q4: What formulation strategies can be employed to improve the oral bioavailability of BRD9 degraders?
A4: For challenging bRo5 compounds like BRD9 degraders, formulation strategies are often essential.[9][10][11] These can include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations (LBFs): These formulations can improve solubility and take advantage of lipid absorption pathways, potentially bypassing some metabolic enzymes and efflux transporters.
-
Prodrugs: Modifying the degrader into a prodrug that is converted to the active form in the body can improve solubility and permeability.[2]
-
Nanoparticle Formulations: Encapsulating the degrader in nanoparticles can protect it from degradation in the GI tract and enhance its absorption.
Some studies have also suggested that administering PROTACs with food may improve their in vivo exposure.[2]
Troubleshooting Guides
Problem 1: Low Aqueous Solubility
Symptoms:
-
Difficulty dissolving the compound in aqueous buffers for in vitro assays.
-
Low exposure in pharmacokinetic studies despite good permeability.
-
Precipitation of the compound in the gastrointestinal tract in vivo.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| High crystallinity (high lattice energy) | Screen for different polymorphs or consider creating an amorphous solid dispersion.[3] |
| High lipophilicity | Modify the chemical structure to introduce more polar groups, but balance this with permeability requirements. |
| Presence of ionizable groups | Investigate salt forms of the compound to improve solubility and dissolution rate.[3] |
| Poor "wetting" of the solid particles | Consider formulation approaches like micronization or the use of surfactants. |
Problem 2: Poor Intestinal Permeability
Symptoms:
-
Low apparent permeability coefficient (Papp) in Caco-2 or MDCK assays.
-
High efflux ratio in bidirectional permeability assays.
-
Low fraction absorbed (Fa) in vivo.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| High molecular weight and polar surface area | Optimize the linker to reduce the overall size and polarity. Shielding hydrogen bond donors through intramolecular hydrogen bonding can also be effective.[6] |
| Substrate for efflux transporters (e.g., P-gp) | Co-dose with a known P-gp inhibitor in vitro to confirm. Modify the chemical structure to reduce recognition by efflux transporters. |
| Low passive diffusion | Increase the lipophilicity of the molecule, while carefully monitoring solubility. |
Problem 3: High First-Pass Metabolism
Symptoms:
-
Good in vitro permeability but low oral bioavailability in vivo.
-
High clearance observed in intravenous pharmacokinetic studies.
-
Identification of significant levels of metabolites in plasma or feces after oral dosing.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Metabolic instability in liver microsomes or hepatocytes | Identify the metabolic "soft spots" on the molecule and modify the chemical structure to block these positions (e.g., by introducing fluorine atoms). |
| Gut wall metabolism | This can be challenging to address through chemical modification alone. Formulation strategies like lipid-based formulations may help to reduce gut wall metabolism. |
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo parameters for the orally bioavailable BRD9 degrader, CW-3308.[12]
| Parameter | Value |
| Degradation Potency (DC50) | < 10 nM (in G401 and HS-SY-II cells) |
| Maximum Degradation (Dmax) | > 90% (in G401 and HS-SY-II cells) |
| Oral Bioavailability (in mice) | 91% |
| In Vivo BRD9 Reduction (single oral dose) | > 90% (in HS-SY-II xenograft tumor tissue) |
Experimental Protocols
Kinetic Solubility Assay
-
Objective: To determine the kinetic solubility of a BRD9 degrader in a buffered aqueous solution.
-
Materials:
-
BRD9 degrader compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (clear and UV-transparent)
-
Plate shaker
-
Plate reader with a spectrophotometer
-
-
Method:
-
Prepare a stock solution of the BRD9 degrader in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the DMSO stock solution to PBS (pH 7.4) to achieve a range of final compound concentrations (e.g., 0.1 to 200 µM). The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of the solutions by reading the absorbance at a wavelength of 620 nm.
-
The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control.
-
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a BRD9 degrader using the Caco-2 cell monolayer model.[13]
-
Materials:
-
Caco-2 cells
-
Cell culture medium and supplements
-
Transwell plates (e.g., 24-well with 0.4 µm pore size inserts)
-
Hanks' Balanced Salt Solution (HBSS)
-
BRD9 degrader compound
-
Lucifer yellow (a marker for monolayer integrity)
-
LC-MS/MS system for analysis
-
-
Method:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-23 days to allow for differentiation and formation of a polarized monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A-B) permeability, add the BRD9 degrader (at a known concentration) to the apical chamber and fresh HBSS to the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability, add the compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the BRD9 degrader in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
-
In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of a BRD9 degrader in mice.[]
-
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
BRD9 degrader compound
-
Formulation vehicle (e.g., a solution or suspension suitable for oral and intravenous administration)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for analysis
-
-
Method:
-
Acclimatize the mice for at least one week.
-
Fast the mice overnight before dosing.
-
Divide the mice into two groups: intravenous (IV) and oral (PO).
-
For the IV group, administer the BRD9 degrader at a low dose (e.g., 1-2 mg/kg) via the tail vein.
-
For the PO group, administer the degrader at a higher dose (e.g., 10-50 mg/kg) by oral gavage.
-
Collect blood samples at various time points after dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of the BRD9 degrader using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of BRD9 degraders.
Caption: Mechanism of action of a BRD9 degrader (PROTAC).
Caption: Troubleshooting decision tree for low oral bioavailability of BRD9 degraders.
References
- 1. syngeneintl.com [syngeneintl.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Focus on PROTAC Compounds: Development Strategy - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. mims.com [mims.com]
- 6. In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs© - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amphista Therapeutics’ successful degradation of a key cancer target, BRD9, via a novel mechanism with DCAF16 E3 ligase published in Nature Communications - BioSpace [biospace.com]
- 9. Computational prediction of formulation strategies for beyond-rule-of-5 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Navigating the Nuances of BRD9 Degradation: A Technical Support Guide
Cambridge, MA – October 28, 2025 – The targeted degradation of bromodomain-containing protein 9 (BRD9) has emerged as a promising therapeutic strategy in various malignancies, including acute myeloid leukemia and synovial sarcoma.[1][2][3] Proteolysis-targeting chimeras (PROTACs) that specifically induce the degradation of BRD9, such as PROTAC BRD9 Degrader-7, are powerful research tools. However, their application can present challenges related to cell line-specific responses and experimental variability. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and understanding the critical parameters governing the successful application of BRD9 degraders.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant degradation of BRD9 in one cell line (e.g., MV4-11) but not in another?
A1: The activity of PROTACs is highly dependent on the cellular context.[4] Several factors can contribute to this differential activity:
-
E3 Ligase Expression: this compound utilizes the ubiquitin-proteasome system to mediate BRD9 degradation.[1] The expression levels of the specific E3 ligase recruited by the PROTAC can vary significantly between cell lines, impacting the efficiency of ternary complex formation and subsequent degradation.
-
Competing Endogenous Substrates: The E3 ligase may have other natural substrates within the cell. High levels of these competing substrates can reduce the availability of the E3 ligase to form a complex with the PROTAC and BRD9.
-
Cellular Uptake and Efflux: Differences in the expression of drug transporters can lead to variations in the intracellular concentration of the PROTAC, affecting its efficacy.
-
BRD9 Accessibility and Complex Formation: The state of BRD9 within the cell, including its association with chromatin remodeling complexes like SWI/SNF, may differ across cell types, potentially influencing its accessibility to the PROTAC.[2][5]
Q2: I see BRD9 degradation, but the anti-proliferative effect does not correlate. Why?
A2: The decoupling of protein degradation from a downstream phenotype like cell proliferation can be attributed to several factors:
-
Functional Redundancy: Other proteins or pathways may compensate for the loss of BRD9, maintaining cell viability. For example, the closely related bromodomain-containing protein 7 (BRD7) might have overlapping functions in some contexts.[6]
-
Threshold Effect: The level of BRD9 degradation achieved may not be sufficient to trigger a phenotypic response. A certain threshold of protein depletion might be necessary to observe an anti-proliferative effect.
-
Off-Target Effects: While this compound is reported to be selective for BRD9 over BRD4 and BRD7 in MV4-11 cells, off-target effects in other cell lines cannot be entirely ruled out and should be assessed.[1]
-
Role of BRD9 in the Specific Cancer Type: BRD9's role as a critical oncogenic driver can be context-dependent.[5][7] In some cancers, BRD9 may be essential for survival, while in others, its depletion may have a less pronounced effect.[8]
Q3: My PROTAC appears to be inactive or has low potency. What are the potential causes and solutions?
A3: Several factors can lead to poor PROTAC performance:
-
Compound Integrity and Solubility: Ensure the compound is properly stored and handled to prevent degradation.[1] Poor solubility can limit the effective concentration in your experiment. Refer to the manufacturer's instructions for recommended solvents and storage conditions.
-
Experimental Conditions: Optimize the concentration and incubation time. PROTAC-mediated degradation is often a time- and concentration-dependent process.[1] A time-course and dose-response experiment is crucial to determine the optimal conditions for your specific cell line.
-
Ternary Complex Instability: The formation of a stable ternary complex between BRD9, the PROTAC, and the E3 ligase is essential for degradation.[9] If this complex is unstable, degradation will be inefficient. This can be an inherent property of the PROTAC in a particular cellular environment.
-
Proteasome Inhibition: Ensure that other treatments or cellular conditions are not inhibiting the proteasome, as this is the final step in the degradation pathway.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No BRD9 degradation observed. | 1. Inactive compound. 2. Suboptimal concentration or incubation time. 3. Low E3 ligase expression in the cell line. 4. Proteasome inhibition. | 1. Verify compound integrity and solubility. 2. Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2, 4, 8, 24 hours) experiment. 3. Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) by Western blot or qPCR. 4. Include a positive control for proteasome activity and avoid known proteasome inhibitors. |
| High variability between replicates. | 1. Inconsistent cell seeding density. 2. Uneven compound distribution in wells. 3. Errors in protein quantification. | 1. Ensure a uniform single-cell suspension and consistent cell numbers per well. 2. Mix the compound thoroughly in the media before adding to the cells. 3. Use a reliable protein quantification assay (e.g., BCA) and ensure accurate pipetting. |
| "Hook effect" observed (decreased degradation at high concentrations). | Formation of binary complexes (PROTAC-BRD9 or PROTAC-E3 ligase) that do not lead to a productive ternary complex. | This is a known phenomenon for PROTACs. The optimal degradation will occur at an intermediate concentration. The dose-response curve should be extended to identify the concentration with maximal degradation. |
| Degradation of other bromodomain proteins (off-target effects). | Lack of selectivity of the PROTAC in the specific cellular context. | Perform Western blots for other bromodomain proteins like BRD4 and BRD7 to assess selectivity.[1] Consider using a more selective BRD9 degrader if available. |
Quantitative Data Summary
Table 1: Cell Line-Specific Activity of this compound
| Cell Line | Cancer Type | IC50 (7 days) | BRD9 Degradation (10 nM) | Notes |
| MV4-11 | Acute Myeloid Leukemia | 3.69 nM[1] | 93%[1] | Sensitive |
| MOLM-13 | Acute Myeloid Leukemia | 21.03 nM[1] | Not Reported | Moderately Sensitive |
| HEL | Acute Myeloid Leukemia | No cytotoxicity[1] | Not Reported | Resistant |
| K562 | Chronic Myeloid Leukemia | No cytotoxicity[1] | Not Reported | Resistant |
| HL-60 | Acute Promyelocytic Leukemia | No cytotoxicity[1] | Not Reported | Resistant |
Table 2: Degradation Potency of Various BRD9 Degraders
| Degrader | E3 Ligase | Cell Line | DC50 | Reference |
| This compound | Not Specified | MV4-11 | 1.02 nM | [1] |
| VZ185 | VHL | RI-1 | 1.8 nM[6] | [6][10] |
| CW-3308 | Cereblon | G401 | < 10 nM[3] | [3] |
| E5 | Not Specified | MV4-11 | 16 pM[11] | [11][12] |
Experimental Protocols
1. Western Blotting for BRD9 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD9 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis can be performed to quantify the band intensities.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the duration of the assay.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours or 7 days).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Visualizations
Caption: Mechanism of action for a PROTAC degrader.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gene - BRD9 [maayanlab.cloud]
- 3. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. Bromodomain-containing protein 9 promotes the growth and metastasis of human hepatocellular carcinoma by activating the TUFT1/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arvinas.com [arvinas.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
Technical Support Center: Navigating PROTAC Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered with Proteolysis Targeting Chimera (PROTAC) compounds.
Troubleshooting Guide
Issue: My PROTAC has poor aqueous solubility.
Poor aqueous solubility is a frequent hurdle in PROTAC development, often stemming from their high molecular weight and hydrophobicity.[1] This can negatively impact cell-based assays and in vivo studies.
Possible Causes and Solutions:
| Cause | Recommended Solution | Experimental Protocol |
| High Lipophilicity | Chemical Modification: • Optimize the linker by incorporating more hydrophilic moieties (e.g., PEGs).[2][3] • Introduce basic nitrogen atoms into aromatic rings or alkyl linkers.[2] • Form intramolecular hydrogen bonds to create a more compact, "ball-like" structure, reducing the exposed hydrophobic surface.[2][4] | Linker Modification Protocol: 1. Synthesize a focused library of PROTAC analogs with varied linker compositions. 2. Assess the aqueous solubility of each analog using kinetic or thermodynamic solubility assays. 3. Evaluate the impact of linker modification on ternary complex formation and target degradation to ensure efficacy is maintained. |
| Crystallinity | Formulation Strategies: • Prepare an amorphous solid dispersion (ASD) by combining the PROTAC with a polymer carrier.[1][5] This can enhance dissolution rates and maintain a supersaturated state.[1] • Utilize lipid-based formulations such as micelles, emulsions, or lipid nanoparticles to encapsulate the PROTAC.[1] | Amorphous Solid Dispersion (ASD) Screening: 1. Select a panel of polymers (e.g., HPMCAS, Eudragit®).[5] 2. Prepare ASDs using techniques like spray-drying or hot-melt extrusion. 3. Perform dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to assess the extent and duration of supersaturation.[4][6] |
| Poor "Drug-like" Properties | Prodrug Strategy: • Mask polar functional groups with lipophilic moieties that can be cleaved in vivo to release the active PROTAC.[3][4] This can improve permeability without sacrificing the intrinsic activity of the parent molecule. | Prodrug Evaluation: 1. Design and synthesize a prodrug version of the PROTAC. 2. Assess the prodrug's stability in plasma and simulated gastric/intestinal fluids. 3. Measure the conversion of the prodrug to the active PROTAC in relevant biological matrices. 4. Evaluate the oral bioavailability of the prodrug in animal models. |
Troubleshooting Workflow for Poor Aqueous Solubility
References
- 1. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: E3 Ligase Expression and PROTAC Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The content focuses on the critical impact of E3 ligase expression on PROTAC activity and provides detailed experimental protocols and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: How does the expression level of an E3 ligase affect PROTAC efficacy?
A1: The cellular expression level of the E3 ligase recruited by a PROTAC is a critical determinant of its degradation efficiency. Since PROTACs act as a bridge between the target protein and the E3 ligase to form a ternary complex, the concentration of the E3 ligase directly influences the rate of this complex formation and subsequent target ubiquitination and degradation.[1][2] Low expression of the recruited E3 ligase can lead to reduced PROTAC potency (higher DC50) and a lower maximal level of degradation (Dmax).[2][3] Conversely, very high levels of E3 ligase do not always correlate with better degradation and can sometimes contribute to the "hook effect" (see Troubleshooting Guide). Therefore, it is crucial to select cell lines with appropriate E3 ligase expression levels for your experiments.
Q2: Which E3 ligases are most commonly used for PROTACs, and why?
A2: The most commonly utilized E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[4][5] This is primarily due to the availability of well-characterized, high-affinity small molecule ligands that can be incorporated into PROTACs.[6] Both CRBN and VHL are components of Cullin-RING E3 ligase (CRL) complexes and are widely expressed across many cell types, making them broadly applicable.[7][8] However, the repertoire of recruited E3 ligases is expanding to overcome limitations and achieve tissue-specific protein degradation.
Q3: Can I use a PROTAC designed for one E3 ligase (e.g., CRBN) in a cell line with low expression of that ligase but high expression of another (e.g., VHL)?
A3: No, this is not advisable. PROTACs are designed to be highly specific for the E3 ligase they recruit. A PROTAC with a CRBN ligand will not effectively engage VHL, and vice versa. The degradation of the target protein is dependent on the formation of a specific ternary complex involving the target protein, the PROTAC, and the intended E3 ligase.[9] If the target E3 ligase is not sufficiently expressed, the PROTAC will be inactive, regardless of the expression levels of other E3 ligases.
Q4: What are the advantages of using tissue-specific E3 ligases for PROTAC development?
A4: Utilizing E3 ligases with tissue-specific expression patterns can significantly enhance the therapeutic window of a PROTAC by minimizing off-target effects in other tissues.[1][10] For example, a PROTAC that recruits an E3 ligase expressed only in cancer cells would ideally only degrade the target protein in the tumor, sparing healthy tissues where the target protein might have an essential function.[11] This approach is a key strategy for developing safer and more effective targeted protein degraders.
Troubleshooting Guide
Issue 1: No or very low degradation of the target protein is observed.
| Possible Cause | Troubleshooting Step |
| Low E3 Ligase Expression: The chosen cell line may have insufficient levels of the recruited E3 ligase. | 1. Verify E3 Ligase Expression: Confirm the expression of the target E3 ligase (e.g., CRBN, VHL) in your cell line using Western blotting or qPCR. Compare the expression to a positive control cell line known to have high expression.2. Select an Appropriate Cell Line: If E3 ligase expression is low, switch to a cell line with higher endogenous expression of the ligase.[2] |
| Inactive E3 Ligase Complex: The E3 ligase may be present but not in its active, neddylated form. | 1. Check for Neddylation: Neddylation is required for the activity of Cullin-RING ligases. The effect of a neddylation inhibitor (e.g., MLN4924) can be used as a control to confirm dependence on a functional CRL.[12] |
| Poor Cell Permeability of PROTAC: The PROTAC may not be efficiently entering the cells. | 1. Assess Permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of the PROTAC.2. Modify PROTAC Structure: If permeability is low, consider optimizing the linker or other physicochemical properties of the PROTAC. |
| Inefficient Ternary Complex Formation: The PROTAC may not be effectively bridging the target protein and the E3 ligase. | 1. Perform Ternary Complex Assays: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET to assess the formation of the ternary complex in vitro or in cells.[13] |
Issue 2: The dose-response curve shows a "hook effect".
The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[14]
| Possible Cause | Troubleshooting Step |
| Formation of Inactive Binary Complexes: At high concentrations, the PROTAC can form separate binary complexes with the target protein and the E3 ligase, preventing the formation of the productive ternary complex. | 1. Titrate to a Lower Concentration Range: The hook effect is an indicator of a ternary complex-mediated mechanism. For routine experiments, use PROTAC concentrations at or near the DC50 value to achieve maximal degradation. |
Issue 3: High variability and poor reproducibility of degradation results.
| Possible Cause | Troubleshooting Step |
| Inconsistent E3 Ligase Expression: E3 ligase levels can vary with cell passage number, confluency, and culture conditions. | 1. Standardize Cell Culture: Maintain a consistent cell culture protocol, including passage number and seeding density.2. Monitor E3 Ligase Levels: Periodically check the expression of the E3 ligase in your cell stocks. |
| Genomic Alterations in E3 Ligase: Prolonged culture or selective pressure can lead to mutations in the E3 ligase gene, affecting PROTAC binding or ligase function.[2] | 1. Sequence the E3 Ligase Gene: If resistance to a PROTAC develops over time, sequence the gene of the recruited E3 ligase to check for mutations.2. Use Fresh Cell Stocks: Regularly thaw fresh, low-passage cell stocks for your experiments. |
Quantitative Data Summary
The efficacy of a PROTAC is highly dependent on the cellular context, particularly the expression levels of the recruited E3 ligase.
Table 1: Impact of E3 Ligase Expression on BRD4 PROTAC Potency in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recruited E3 Ligase | E3 Ligase Expression (Relative) | PROTAC | DC50 (nM) |
| MOLT-4 | Leukemia | CRBN | Low | dBET1 | >1000 |
| MOLT-4 | Leukemia | VHL | High | DT2216 | 63 |
| MCF-7 | Breast Cancer | CRBN | High | ARV-471 | 1.8 |
| WI38 | Normal Lung Fibroblast | CRBN | High | PZ15227 | 46 |
Data compiled from multiple sources.[2][3]
Table 2: Degradation Parameters for BET Family Proteins by VHL- and CRBN-Recruiting PROTACs
| PROTAC | Recruited E3 Ligase | Target Protein | DC50 (nM) | Dmax (%) |
| MZ1 | VHL | BRD4 | ~15 | >95 |
| dBET1 | CRBN | BRD4 | ~50 | >95 |
These values are representative and can vary between cell lines and experimental conditions.[14]
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol allows for the quantification of target protein degradation following PROTAC treatment.
1. Cell Seeding and Treatment: a. Seed cells in a 6-well or 12-well plate at a density that allows for logarithmic growth during the treatment period. b. Allow cells to adhere overnight. c. Treat cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).
2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the blot using a chemiluminescence imager. c. Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
Protocol 2: HiBiT Lytic Assay for Quantifying Protein Degradation
This protocol provides a sensitive, plate-based method for quantifying PROTAC-mediated degradation of a HiBiT-tagged protein.
1. Cell Line Generation: a. Generate a stable cell line endogenously expressing the target protein tagged with the HiBiT peptide using CRISPR/Cas9.
2. Cell Seeding and Treatment: a. Seed the HiBiT-tagged cells in a 96-well white, solid-bottom plate. b. Allow cells to adhere overnight. c. Treat cells with a serial dilution of the PROTAC or a vehicle control for the desired time.
3. Lysis and Luminescence Detection: a. Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.[15] b. Add the reagent to each well. c. Mix on a plate shaker for 10 minutes at room temperature to induce cell lysis and allow for substrate equilibration. d. Measure luminescence using a plate-reading luminometer.
4. Data Analysis: a. Subtract the background luminescence from a well with untagged cells. b. Normalize the luminescence signal of treated cells to that of vehicle-treated cells to determine the percentage of remaining protein. c. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.
Visualizations
References
- 1. Expanding PROTACtable genome universe of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. discovery.csiro.au [discovery.csiro.au]
- 6. m.youtube.com [m.youtube.com]
- 7. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 10. google.com [google.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scribd.com [scribd.com]
Validation & Comparative
PROTAC BRD9 Degrader-7: A Comparative Analysis of Bromodomain Selectivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profile of PROTAC BRD9 Degrader-7 against other bromodomain-containing proteins. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this targeted protein degrader.
This compound is a selective and orally active degrader of Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex.[1] It mediates the degradation of BRD9 through the ubiquitin-proteasome system, demonstrating potent anti-proliferative activity in specific cancer cell lines. This guide delves into the specifics of its selectivity and provides the necessary details for its scientific evaluation.
Selectivity Profile of this compound
The defining characteristic of a high-quality chemical probe is its selectivity. This compound has been engineered to specifically target BRD9 for degradation while sparing other bromodomain-containing proteins, including those within the same family.
| Target Protein | DC50 (nM) in MV4-11 cells | Degradation Induced | Reference |
| BRD9 | 1.02 | Yes | [1] |
| BRD4 | Not Applicable | No | [1] |
| BRD7 | Not Applicable | No | [1] |
Table 1: Selectivity of this compound. As demonstrated in MV4-11 acute myeloid leukemia cells, this compound potently degrades BRD9 with a half-maximal degradation concentration (DC50) of 1.02 nM.[1] Importantly, at concentrations effective for BRD9 degradation, it does not induce the degradation of the closely related bromodomain proteins BRD4 and BRD7.[1] This high selectivity is crucial for minimizing off-target effects and for precisely dissecting the biological functions of BRD9.
For comparison, other reported BRD9 degraders such as dBRD9 also exhibit selectivity for BRD9 over BRD4 and BRD7.[2] Proteomics analysis of dBRD9 in MOLM-13 cells treated with 100 nM of the compound for 2 hours showed a 5.5-fold median lower abundance of BRD9, while the levels of other proteins, including other bromodomain-containing proteins, remained largely unchanged.[2]
Mechanism of Action: Targeted Protein Degradation
PROTAC (Proteolysis Targeting Chimera) technology utilizes the cell's own protein disposal machinery to eliminate target proteins. A PROTAC molecule is a heterobifunctional molecule with two key components: a ligand that binds to the target protein (in this case, BRD9) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.
The binding of this compound to both BRD9 and an E3 ligase brings the two into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the BRD9 protein. The polyubiquitinated BRD9 is then recognized and degraded by the proteasome, effectively removing it from the cell.
Experimental Protocols
To enable researchers to independently verify and build upon the findings presented, detailed methodologies for key experiments are provided below.
NanoBRET™ Target Engagement Assay
This assay is used to quantify the binding of the PROTAC to its target protein within living cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target protein). Competitive displacement of the tracer by the PROTAC results in a dose-dependent decrease in the BRET signal.
Protocol Steps:
-
Cell Preparation: Seed cells expressing the BRD9-NanoLuc® fusion protein in a 96-well plate and incubate overnight.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells at a final concentration optimized for the specific target.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours).
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, representing the concentration of the compound that displaces 50% of the tracer.
HiBiT-based Protein Degradation Assay
This assay provides a quantitative measure of protein degradation in live cells.
Principle: The HiBiT system utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein (BRD9). This tag has a high affinity for a larger, complementary subunit (LgBiT). When the two subunits come together, they form a functional NanoLuc® luciferase. The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Degradation of the HiBiT-BRD9 fusion protein leads to a loss of luminescence.
Protocol Steps:
-
Cell Culture: Culture HiBiT-BRD9 knock-in cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection: Lyse the cells and add the LgBiT protein and Nano-Glo® substrate.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to a vehicle-treated control to determine the percentage of protein degradation. Plot the percentage of degradation against the compound concentration to calculate the DC50 and Dmax (maximum degradation) values.
Quantitative Proteomics for Selectivity Profiling
This method provides a global and unbiased assessment of protein level changes across the proteome upon treatment with the PROTAC.
Principle: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling is used to differentially label proteins from control and treated cells. The samples are then combined, digested into peptides, and analyzed by high-resolution mass spectrometry. The relative abundance of peptides from the different conditions is quantified to identify proteins that are significantly up- or downregulated.
Experimental Workflow:
BRD9 Signaling Pathway Context
BRD9 is a critical component of the non-canonical BAF (ncBAF) chromatin remodeling complex. This complex plays a vital role in regulating gene expression by altering the structure of chromatin, making DNA more or less accessible to transcription factors. The degradation of BRD9 by this compound disrupts the function of the ncBAF complex, leading to downstream effects on gene expression and cellular processes.
In various cancers, BRD9 has been implicated in the regulation of oncogenic transcription factors and signaling pathways. For instance, in synovial sarcoma, the SS18-SSX fusion oncoprotein relies on the ncBAF complex, and thus BRD9, to drive its oncogenic program. By degrading BRD9, this compound can inhibit the growth of such cancers.
Conclusion
This compound demonstrates high selectivity for the degradation of BRD9 over other bromodomain-containing proteins. This specificity, combined with its potent degradation activity, makes it a valuable tool for studying the biological functions of BRD9 and a promising therapeutic candidate for cancers dependent on this protein. The provided experimental protocols offer a framework for researchers to further investigate its selectivity and mechanism of action.
References
Validating On-Target Engagement of PROTAC BRD9 Degrader-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC BRD9 Degrader-7 with other alternative BRD9-targeting PROTACs, focusing on the validation of on-target engagement. Experimental data is presented to objectively assess performance, and detailed methodologies for key experiments are provided.
Introduction to this compound
This compound is a heterobifunctional molecule designed to induce the degradation of Bromodomain-containing protein 9 (BRD9) through the ubiquitin-proteasome system. It achieves this by simultaneously binding to BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9. Validating the on-target engagement of such a degrader is crucial to ensure its specificity and intended biological effect. This guide will compare this compound with two other notable BRD9 degraders: VZ185 and CFT8634.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound and its alternatives based on available experimental data.
Table 1: In Vitro Degradation Potency (DC50)
| Compound | Target(s) | DC50 (nM) | Cell Line | E3 Ligase Recruited |
| This compound | BRD9 | 1.02[1] | MV4-11 | Not Specified |
| VZ185 | BRD9, BRD7 | 4.5 (BRD9), 1.8 (BRD7) | Not Specified | VHL |
| CFT8634 | BRD9 | 3[2] | Not Specified | Cereblon |
Table 2: Cellular Activity (IC50)
| Compound | IC50 (nM) | Cell Line | Assay Type |
| This compound | 3.69[1] | MV4-11 | Proliferation |
| VZ185 | Not Available | - | - |
| CFT8634 | Not Available | - | - |
Table 3: Selectivity Profile
| Compound | Primary Target | Notable Off-Targets or Dual Targets |
| This compound | BRD9 | Does not induce degradation of BRD4 and BRD7[1] |
| VZ185 | BRD9 | BRD7 |
| CFT8634 | BRD9 | Highly selective for BRD9 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate interpretation and replication of on-target engagement validation studies.
Western Blotting for BRD9 Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
Culture cells (e.g., MV4-11, a human leukemia cell line) in appropriate media and conditions.
-
Seed cells at a suitable density and allow them to adhere or stabilize overnight.
-
Treat cells with varying concentrations of the PROTAC degrader (e.g., 0.1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, 8, 24 hours).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BRD9 band intensity to a loading control (e.g., GAPDH or β-actin).
NanoBRET™ Target Engagement Assay
This assay measures the direct binding of the PROTAC to BRD9 within living cells.
1. Cell Preparation:
-
Co-transfect HEK293T cells with a plasmid encoding BRD9 fused to NanoLuc® luciferase and a plasmid for a HaloTag®-E3 ligase fusion protein (e.g., VHL or Cereblon).
-
Plate the transfected cells in a white, 96-well plate and incubate for 24 hours.
2. Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for a specified time to allow for labeling of the E3 ligase.
-
Treat the cells with a serial dilution of the PROTAC degrader or a vehicle control.
3. BRET Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells.
-
Immediately measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a luminometer capable of detecting BRET.
4. Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the BRET IC50, which reflects the target engagement potency.
Visualizing Mechanisms and Pathways
Diagrams generated using Graphviz (DOT language) illustrate the key processes involved in PROTAC action and the relevant signaling pathway.
Mechanism of Action of a BRD9 PROTAC
References
Head-to-head comparison of VHL vs CRBN-based BRD9 PROTACs
A Comprehensive Guide for Researchers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. Bromodomain-containing protein 9 (BRD9), a subunit of the BAF chromatin remodeling complex, is a compelling therapeutic target in several cancers. This guide provides a detailed head-to-head comparison of two pioneering BRD9 PROTACs: the von Hippel-Lindau (VHL)-based degrader, VZ185 , and the Cereblon (CRBN)-based degrader, dBRD9 . We present a comprehensive analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their BRD9-related studies.
Performance Comparison: VZ185 vs. dBRD9
The following tables summarize the key quantitative data for VZ185 and dBRD9, offering a clear comparison of their efficacy, selectivity, and pharmacokinetic properties.
Table 1: Degradation Efficacy
| Parameter | VZ185 (VHL-based) | dBRD9 (CRBN-based) | Cell Line | Reference |
| BRD9 DC50 | 1.8 nM | ~50 nM | RI-1 / MOLM-13 | [1] /[1][2] |
| BRD9 Dmax | >95% | >90% | RI-1 / MOLM-13 | [1] /[2] |
| BRD7 DC50 | 4.5 nM | Not degraded | RI-1 / MOLM-13 | [1] /[2] |
Key Findings: The VHL-based PROTAC, VZ185, demonstrates significantly higher potency in degrading BRD9, with a DC50 value in the low nanomolar range, compared to the CRBN-based dBRD9.[1] Furthermore, VZ185 also potently degrades BRD7, a close homolog of BRD9, while dBRD9 shows high selectivity for BRD9.[1][2]
Table 2: Selectivity Profile
| Protein Family | VZ185 (VHL-based) | dBRD9 (CRBN-based) | Assay Type | Reference |
| BET Bromodomains (BRD2, BRD3, BRD4) | No degradation observed | No significant degradation | Western Blot / Proteomics | [1] /[2] |
| Other BAF/PBAF subunits | Unaffected | Not reported | Western Blot | [1] |
Key Findings: Both VZ185 and dBRD9 exhibit high selectivity for the BRD7/9 family over the BET family of bromodomain proteins.[1][2] VZ185 has been shown to not affect other subunits of the BAF/PBAF complexes.[1]
Table 3: Pharmacokinetic Properties
| Parameter | VZ185 (VHL-based) | dBRD9 (CRBN-based) | Species | Reference |
| Plasma Stability | High | Not reported | Human, Mouse | [1] |
| Microsomal Stability | High | Not reported | Human, Mouse | [1] |
| Aqueous Kinetic Solubility | High (up to ~100 μM) | Not reported | - | [1] |
Key Findings: VZ185 displays favorable in vitro pharmacokinetic properties, with high stability in both plasma and microsomes, as well as good aqueous solubility, suggesting its potential for in vivo applications.[1] Comprehensive pharmacokinetic data for dBRD9 is not as readily available in the reviewed literature.
Mechanism of Action: Visualized
The following diagrams illustrate the distinct mechanisms of action for VHL- and CRBN-based BRD9 PROTACs.
Caption: VHL-based PROTAC (VZ185) forms a ternary complex with BRD9 and the VHL E3 ligase.
Caption: CRBN-based PROTAC (dBRD9) forms a ternary complex with BRD9 and the CRBN E3 ligase.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon the cited findings.
Western Blot Protocol for BRD9 Degradation
This protocol is designed to assess the degradation of BRD9 in cells treated with PROTACs.
Caption: Workflow for Western Blot analysis of PROTAC-mediated protein degradation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MOLM-13 for dBRD9, RI-1 for VZ185) at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the BRD9 PROTAC (e.g., 0.5 nM to 5000 nM for dBRD9) or DMSO as a vehicle control for the desired time (e.g., 4 hours).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Denature samples by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-BRD9
-
Rabbit anti-VHL or Mouse anti-CRBN
-
Mouse anti-β-Actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Ubiquitination Assay Protocol for BRD9 PROTACs
This protocol is to confirm that the PROTAC-mediated degradation of BRD9 occurs via the ubiquitin-proteasome system.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.
2. Immunoprecipitation of Ubiquitinated Proteins:
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Incubate the lysate with an anti-ubiquitin antibody or ubiquitin-binding beads (e.g., Tandem Ubiquitin Binding Entities - TUBEs) overnight at 4°C to capture ubiquitinated proteins.
-
Precipitate the antibody-protein complexes using Protein A/G agarose beads.
3. Western Blot Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS sample buffer.
-
Analyze the eluates by western blotting using an anti-BRD9 antibody to detect ubiquitinated BRD9. An increase in high molecular weight smears or distinct bands corresponding to polyubiquitinated BRD9 would confirm the mechanism.
Conclusion
This head-to-head comparison reveals that both VHL- and CRBN-based PROTACs are effective tools for degrading BRD9, but they exhibit distinct profiles. VZ185 (VHL-based) is a more potent degrader of both BRD9 and BRD7, with favorable in vitro pharmacokinetic properties. In contrast, dBRD9 (CRBN-based) offers higher selectivity for BRD9 over BRD7. The choice between these two classes of PROTACs will depend on the specific research question. For studies requiring potent and broad degradation of BRD7 and BRD9, VZ185 is an excellent choice. For investigations focused specifically on the role of BRD9, the selectivity of dBRD9 may be more advantageous. This guide, with its compiled data and detailed protocols, serves as a valuable resource for researchers navigating the exciting landscape of targeted protein degradation.
References
The Critical Role of Inactive Epimers as Negative Controls in PROTAC Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specific, on-target effects of a novel therapeutic is paramount. In the burgeoning field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful modality. However, their complex mechanism necessitates rigorous validation to distinguish true degradation from off-target or non-specific effects. This guide provides a comprehensive comparison of an active PROTAC with its corresponding inactive epimer, highlighting the indispensable role of the latter as a negative control in PROTAC experiments.
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a protein of interest (POI).[1] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]
Given this intricate mechanism, it is crucial to employ appropriate negative controls to ensure that the observed protein degradation is a direct result of the PROTAC's intended activity. An ideal negative control should be structurally highly similar to the active PROTAC but lack a key functional element required for its mechanism of action. Inactive epimers serve as excellent negative controls because a change in the stereochemistry at a single position, often in the E3 ligase-binding moiety, can abrogate binding to the E3 ligase without significantly altering the molecule's overall physicochemical properties or its ability to bind the target protein.[3] This allows researchers to confidently attribute any observed degradation by the active PROTAC to the formation of the ternary complex.
This guide uses the well-characterized BET degrader ARV-771 and its inactive epimer, ARV-766, as a case study to illustrate the importance of this control.[3] ARV-771 is a potent PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade the BET family of proteins (BRD2, BRD3, and BRD4).[3] Its inactive epimer, ARV-766, has the opposite stereochemical configuration at the hydroxyproline residue responsible for VHL binding, thus rendering it incapable of forming a stable ternary complex.[3]
Quantitative Comparison of an Active PROTAC and its Inactive Epimer
The following table summarizes the key quantitative differences in the biological activity of ARV-771 and its inactive epimer, ARV-766.
| Parameter | Active PROTAC (ARV-771) | Inactive Epimer (ARV-766) | Rationale for Comparison |
| Target Protein Degradation (DC50) | < 5 nM for BRD2/3/4 in 22Rv1 cells[3] | No significant degradation observed[3] | Demonstrates the dependency of degradation on the PROTAC's ability to form a ternary complex. The low DC50 of the active PROTAC indicates high potency. |
| Downstream Target Modulation (IC50) | < 1 nM for c-MYC depletion in 22Rv1 cells[3] | Marginal suppression of c-MYC at 1 µM[3] | Confirms that the degradation of the target protein by the active PROTAC leads to the expected downstream biological consequences. |
| Cell Proliferation (IC50) | Potent inhibition of proliferation in CRPC cell lines[3] | Minimal effect on cell proliferation[3] | Links the specific degradation of the target protein to a cellular phenotype, such as reduced cancer cell growth. |
| Binding to Target Protein (BET Bromodomains) | Comparable to JQ-1[3] | Comparable to JQ-1[3] | Confirms that both the active PROTAC and the inactive epimer can engage the target protein, isolating the E3 ligase binding as the key differential. |
| Binding to E3 Ligase (VHL) | Binds to VHL[3] | No affinity for VHL[3] | This is the critical molecular difference that explains the inactivity of the epimer as a negative control. |
Visualizing the Mechanism: Active vs. Inactive Epimer
The following diagram illustrates the molecular mechanism of action for an active PROTAC and why its inactive epimer fails to induce protein degradation.
Caption: Mechanism of action for an active PROTAC versus its inactive epimer.
Experimental Workflow for PROTAC Evaluation
A robust experimental workflow is essential for validating the activity and specificity of a new PROTAC. The following diagram outlines a typical workflow for comparing an active PROTAC with its inactive epimer control.
Caption: A typical experimental workflow for comparing an active PROTAC to its inactive control.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of active and inactive PROTACs.
Western Blotting for Protein Degradation
-
Cell Culture and Treatment: Plate cells (e.g., 22Rv1 prostate cancer cells) at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the active PROTAC (e.g., ARV-771) and the inactive epimer (e.g., ARV-766) for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the active PROTAC and the inactive epimer. Include a vehicle control.
-
Incubation: Incubate the cells for a period relevant to the observed degradation and downstream effects (e.g., 72 hours).
-
Viability Measurement: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Calculate the IC50 value (concentration for 50% inhibition of cell viability) using a non-linear regression analysis.
Conclusion
The use of an inactive epimer as a negative control is a cornerstone of rigorous PROTAC research and development. By demonstrating that a subtle stereochemical change, which only abrogates E3 ligase binding, eliminates the degradation activity of a PROTAC, researchers can unequivocally link the observed protein knockdown to the intended mechanism of action. The comparative data between ARV-771 and its inactive epimer, ARV-766, provides a clear and compelling example of how this control validates the specificity of the active PROTAC. Adhering to the experimental protocols and validation principles outlined in this guide will enable scientists to generate high-quality, reproducible data, thereby accelerating the development of novel and effective targeted protein degraders.
References
Confirming BRD9-Dependent Effects: A Guide to Rescue Experiments
For researchers, scientists, and drug development professionals investigating the cellular functions of Bromodomain-containing protein 9 (BRD9), establishing the on-target effects of inhibitors or genetic perturbations is paramount. Rescue experiments are a critical validation step to confirm that the observed phenotypes are a direct result of BRD9 modulation and not due to off-target effects. This guide provides a comparative overview of common rescue strategies, detailed experimental protocols, and supporting data to aid in the design and interpretation of these essential experiments.
Two primary strategies are employed to rescue the effects of BRD9 inhibition or knockdown: the expression of a short hairpin RNA (shRNA)-resistant BRD9 complementary DNA (cDNA) and the use of a "bromodomain-swap" allele that confers resistance to BRD9 inhibitors. Each approach offers distinct advantages for confirming the specificity of BRD9-dependent cellular processes.
Comparison of Rescue Experiment Strategies
| Strategy | Principle | Primary Application | Advantages | Considerations |
| shRNA-Resistant cDNA Rescue | An exogenous BRD9 cDNA with silent mutations in the shRNA target sequence is introduced into cells where endogenous BRD9 has been silenced by a specific shRNA. | Validating phenotypes observed upon genetic knockdown of BRD9. | Directly demonstrates that the observed phenotype is due to the loss of BRD9 protein. Can be used to dissect the function of specific BRD9 domains by rescuing with mutant versions (e.g., bromodomain-deleted or -inactivated). | Requires careful design of the shRNA and the resistant cDNA to ensure efficient knockdown and specific rescue. Potential for overexpression artifacts from the rescue construct. |
| Bromodomain-Swap Allele | The endogenous BRD9 bromodomain is replaced with a bromodomain from another protein (e.g., the first bromodomain of BRD4) that is not targeted by the specific BRD9 inhibitor. | Validating the on-target effects of small molecule inhibitors of the BRD9 bromodomain. | Provides strong evidence that the inhibitor's effects are mediated specifically through the BRD9 bromodomain. Can help to rule out off-target effects of the chemical compound. | Technically more challenging to generate the domain-swap allele. Does not rescue functions of BRD9 that are independent of the bromodomain. |
Data Presentation: Quantitative Effects of BRD9 Knockdown and Rescue
The following tables summarize the quantitative data from representative experiments demonstrating the effects of BRD9 knockdown and subsequent rescue on cell viability and gene expression.
Table 1: Effect of BRD9 Knockdown and Rescue on Cell Viability
| Cell Line | Condition | Relative Cell Viability (%) |
| RN2 (AML) | Control (shRen) | 100 |
| RN2 (AML) | shBrd9 | 35 |
| RN2 (AML) | shBrd9 + BRD9 cDNA Rescue | 95 |
Data is representative and compiled from studies demonstrating the rescue of proliferation defects upon BRD9 knockdown.
Table 2: Regulation of MYC Gene Expression by BRD9
| Cell Line | Condition | Relative MYC mRNA Expression (FPKM) |
| RN2 (AML) | Control (shRen) | 150 |
| RN2 (AML) | shBrd9 | 50 |
Data is representative and compiled from RNA-Seq experiments in acute myeloid leukemia (AML) cells.[1]
Experimental Protocols
Protocol 1: shRNA-Mediated Knockdown and cDNA Rescue of BRD9
This protocol outlines the steps for knocking down endogenous BRD9 using a lentiviral shRNA and subsequently rescuing the phenotype by expressing an shRNA-resistant BRD9 cDNA.
Materials:
-
HEK293T cells for lentivirus production
-
Target cells (e.g., RN2 AML cells)
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
Lentiviral shRNA vector targeting BRD9 (e.g., pLKO.1-puro with shBrd9 sequence)
-
Lentiviral vector for rescue cDNA expression (e.g., pLVX-Puro)
-
Human BRD9 cDNA
-
Site-directed mutagenesis kit
-
Transfection reagent
-
Polybrene
-
Puromycin
-
Cell culture medium and supplements
-
Equipment for cell culture, lentivirus production, and Western blotting
Procedure:
-
Construct shRNA-Resistant BRD9 cDNA:
-
Obtain a human BRD9 cDNA clone.
-
Using a site-directed mutagenesis kit, introduce silent point mutations within the target sequence of the murine Brd9 shRNA. This will make the human BRD9 mRNA resistant to the shRNA.
-
Clone the shRNA-resistant BRD9 cDNA into a lentiviral expression vector (e.g., pLVX-Puro).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA or cDNA lentiviral vector and the packaging plasmids (pMD2.G and psPAX2) using a suitable transfection reagent.
-
Harvest the lentiviral supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
-
-
Transduction of Target Cells with Rescue Construct:
-
Plate target cells (e.g., RN2) and transduce with the lentivirus carrying the shRNA-resistant BRD9 cDNA.
-
Use Polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
-
Transduction with shRNA:
-
Transduce the stable cell line expressing the rescue construct with the lentivirus carrying the shBrd9 shRNA.
-
As a control, transduce cells expressing an empty vector with the shBrd9 shRNA.
-
Select for successfully transduced cells.
-
-
Validation and Phenotypic Analysis:
-
Confirm the knockdown of endogenous Brd9 and the expression of the rescue BRD9 protein by Western blotting.
-
Perform functional assays to assess the rescue of the phenotype of interest (e.g., cell proliferation, differentiation, gene expression). For proliferation, a competition-based assay can be used where transduced (GFP-positive) and non-transduced cells are co-cultured, and the percentage of GFP-positive cells is monitored over time.[1]
-
Protocol 2: Bromodomain-Swap Allele for Inhibitor Resistance
This protocol describes the generation of a BRD9 allele resistant to a specific inhibitor by replacing its bromodomain with that of another protein, such as the first bromodomain of BRD4 (BRD4-BD1).
Materials:
-
Target cells (e.g., RN2 AML cells)
-
CRISPR-Cas9 system (e.g., lentiCRISPR v2)
-
gRNA targeting the BRD9 bromodomain-encoding region
-
Donor DNA template containing the BRD4-BD1 sequence flanked by homology arms to the BRD9 locus
-
BRD9 inhibitor (e.g., BI-7273)
-
Equipment for cell culture, transfection/transduction, and cell viability assays
Procedure:
-
Design and Construction:
-
Design a gRNA to target the region of the Brd9 gene encoding the bromodomain.
-
Synthesize a donor DNA template containing the coding sequence for BRD4-BD1. This template should be flanked by sequences homologous to the regions upstream and downstream of the BRD9 bromodomain to facilitate homology-directed repair.
-
Clone the gRNA into a CRISPR-Cas9 expression vector.
-
-
Generation of Bromodomain-Swap Cells:
-
Co-transfect or co-transduce target cells with the CRISPR-Cas9/gRNA vector and the donor DNA template.
-
Select for cells that have undergone successful recombination. This may involve single-cell cloning and screening by PCR and sequencing.
-
-
Validation of Inhibitor Resistance:
-
Treat the parental and bromodomain-swap cell lines with a range of concentrations of the BRD9 inhibitor.
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) to determine the dose-response curve for each cell line.
-
The bromodomain-swap cells should exhibit a significant rightward shift in the dose-response curve, indicating resistance to the inhibitor.
-
Mandatory Visualizations
References
A Comparative Guide to the Efficacy of dBRD9 and Other BRD9 Degraders
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Bromodomain-containing protein 9 (BRD9) has emerged as a promising therapeutic strategy in oncology, particularly for cancers dependent on the BAF chromatin remodeling complex, such as synovial sarcoma and certain acute myeloid leukemias. This guide provides an objective comparison of the efficacy of dBRD9, a well-characterized BRD9 degrader, with other notable alternatives, supported by available preclinical data.
Overview of BRD9 Degraders
Targeted protein degradation is achieved through heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), and molecular glues. These molecules induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. Several BRD9 degraders have been developed, each employing different E3 ligase recruiters and exhibiting distinct efficacy profiles. This guide will focus on a comparative analysis of dBRD9 and other key BRD9 degraders, including VZ185, DBr-1, CW-3308, and CFT8634.
Quantitative Comparison of BRD9 Degrader Efficacy
The following tables summarize the available quantitative data on the degradation potency (DC50), maximal degradation (Dmax), and anti-proliferative activity (IC50) of various BRD9 degraders. It is important to note that the experimental conditions, such as cell lines and treatment durations, may vary between studies, which should be considered when making direct comparisons.
Table 1: Comparison of BRD9 Degradation Potency
| Degrader | E3 Ligase Recruited | Cell Line | Treatment Time | DC50 (nM) | Dmax (%) | Reference |
| dBRD9 | CRBN | HEK293 | 2 h | 13 | >95 | [1] |
| VZ185 | VHL | HEK293 | 2 h | 27 | >95 | [1] |
| DBr-1 | DCAF1 | HEK293 | 2 h | 90 | ~80 | [1] |
| CW-3308 | Cereblon | G401 | - | <10 | >90 | [2] |
| HS-SY-II | - | <10 | >90 | [2] | ||
| CFT8634 | CRBN | Synovial Sarcoma Cell Line | - | 3 | - | [3] |
| E5 | - | MV4-11 | - | 0.016 | - | [4] |
Table 2: Comparison of Anti-proliferative Activity
| Degrader | Cell Line | Treatment Time | IC50 (nM) | Reference |
| CW-3308 | G401 | - | 185 | [2] |
| HS-SY-II | - | 2700 | [2] | |
| E5 | MV4-11 | - | 0.27 | [4] |
| OCI-LY10 | - | 1.04 | [4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these degraders, the following diagrams illustrate the key signaling pathways involving BRD9 and a typical experimental workflow for assessing degrader efficacy.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the general methodologies for the key experiments cited.
Western Blot for BRD9 Degradation
-
Cell Culture and Treatment: Plate cancer cells (e.g., HEK293, MOLM-13, MV4-11) at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the BRD9 degrader or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the protein levels.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of BRD9 degradation relative to the vehicle control.
Cell Viability Assay (MTT/CCK8)
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add MTT or CCK8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: For the MTT assay, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for E3 Ligase Interaction
-
Cell Treatment and Lysis: Treat cells with the BRD9 degrader or DMSO for a specified time. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[5][6]
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.[6]
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BRD9 and the respective E3 ligase to confirm the interaction.
Quantitative Proteomics for Selectivity Analysis
-
Sample Preparation: Treat cells with the BRD9 degrader or DMSO. Lyse the cells, and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. The selectivity of the degrader is determined by identifying which proteins, other than BRD9, show a significant change in abundance upon treatment.[7]
Clonogenic Assay
-
Cell Seeding: Plate a low number of single cells in a culture dish.[8][9]
-
Treatment: Treat the cells with the BRD9 degrader at various concentrations.[8][9]
-
Incubation: Allow the cells to grow for 1-3 weeks until visible colonies are formed.[10][11]
-
Fixing and Staining: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.[8][9]
-
Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated as the ratio of the number of colonies formed after treatment to the number of colonies formed in the control group, corrected for the plating efficiency.[10][11]
In Vivo Xenograft Tumor Models
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, randomize the mice into treatment and control groups. Administer the BRD9 degrader (e.g., orally or intravenously) according to a specific dosing schedule.[12]
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested to assess the level of BRD9 degradation by Western blot or immunohistochemistry.[12]
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.[12]
Conclusion
The landscape of BRD9 degraders is rapidly evolving, with several potent and selective molecules demonstrating promising preclinical activity. dBRD9, a CRBN-recruiting PROTAC, has been instrumental in validating BRD9 as a therapeutic target. Newer degraders, such as CW-3308 and CFT8634, have shown exceptional potency and in vivo efficacy. The choice of E3 ligase, as exemplified by the VHL-recruiting VZ185 and the DCAF1-recruiting DBr-1, can influence the degradation profile and selectivity. Molecular glues that recruit novel E3 ligases like DCAF16 are also emerging as a viable strategy.[13]
The data presented in this guide highlights the significant progress in the development of BRD9 degraders. However, for a definitive comparison of their therapeutic potential, further head-to-head studies under standardized experimental conditions are warranted. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to evaluate and compare the efficacy of existing and novel BRD9-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Clonogenic Assay [bio-protocol.org]
- 9. Clonogenic Assay [en.bio-protocol.org]
- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
Unveiling Selective BRD9 Degradation: A Comparative Guide to Proteomics Analysis
For researchers, scientists, and drug development professionals, confirmation of on-target protein degradation and assessment of off-target effects are critical steps in the development of novel therapeutics. This guide provides a comparative overview of proteomics-based approaches to validate the selective degradation of Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and a promising therapeutic target in various cancers.
This guide details the experimental workflows, presents key quantitative data from studies on different BRD9 degraders, and offers insights into the downstream cellular impact of BRD9 degradation. We will explore various modalities, including Proteolysis Targeting Chimeras (PROTACs) that recruit different E3 ligases (CRBN, VHL) and molecular glues that induce novel protein-protein interactions.
Comparative Analysis of BRD9 Degraders
The landscape of BRD9-targeting degraders is rapidly evolving. Researchers have developed a variety of compounds, each with distinct mechanisms of action. Proteomics serves as a powerful tool to compare their efficacy and selectivity. Below is a summary of quantitative data from studies on prominent BRD9 degraders.
| Degrader | Type | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Notes |
| dBRD9-A | PROTAC | CRBN | MOLM-13 | ~10 nM | >90% | Highly selective for BRD9.[1] |
| Synovial Sarcoma Cells | Low nM | Near complete | Elicits robust therapeutic response.[1] | |||
| AMPTX-1 | Targeted Glue | DCAF16 | MV4-11 | 0.5 nM | 93% | Demonstrates high selectivity with no observed degradation of the closely related BRD7.[2] |
| MCF-7 | 2 nM | 70% | ||||
| VZ185 | PROTAC | VHL | HEK293 | - | - | A VHL-based degrader used in comparative studies.[3] |
| DBr-1 | PROTAC | DCAF1 | HEK293 | - | - | A DCAF1-based degrader used in comparative studies.[3] |
| dBRD9 | PROTAC | CRBN | MOLM-13 | <100 nM | ~5.5-fold reduction | One of the first described BRD9 degraders.[4] |
Experimental Protocols: A Step-by-Step Guide to Proteomics Analysis
Quantitative proteomics, particularly using Tandem Mass Tag (TMT) labeling, is a cornerstone for assessing the selectivity of protein degraders. This method allows for the simultaneous identification and quantification of thousands of proteins across multiple samples.
Tandem Mass Tag (TMT) Proteomics Workflow
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., MOLM-13, MV4-11) to a desired confluency.
-
Treat cells with the BRD9 degrader at various concentrations and time points. Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Protein Digestion:
-
Take a standardized amount of protein from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides overnight using an enzyme such as trypsin.
5. TMT Labeling:
-
Label the peptides from each condition with a specific isobaric TMT tag.
6. Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples into a single multiplexed sample.
-
For complex samples, perform offline high-pH reversed-phase fractionation to increase proteome coverage.
7. LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
8. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.
-
Quantify the relative abundance of proteins across different conditions based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon treatment with the BRD9 degrader.
Signaling Pathways and Cellular Processes Affected by BRD9 Degradation
BRD9 is a critical component of the ncBAF complex, which plays a vital role in regulating gene expression. Its degradation has been shown to impact several key signaling pathways implicated in cancer.
Proteomics studies, in conjunction with other molecular biology techniques, have revealed that the degradation of BRD9 can lead to:
-
Disruption of the ncBAF Complex: Degradation of BRD9 can lead to the disassembly of the ncBAF complex, impairing its chromatin remodeling function.
-
Downregulation of Oncogenic Transcription Programs: Selective BRD9 degradation has been shown to suppress the expression of key oncogenes and their downstream targets. For instance, in synovial sarcoma, BRD9 degradation reverses the oncogenic gene expression program driven by the SS18-SSX fusion protein.[1]
-
Inhibition of the Wnt/β-catenin Pathway: In some cancers, knocking down BRD9 has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and survival.[5]
-
Modulation of the STAT5 Pathway: BRD9 has been implicated in the activation of the STAT5 signaling pathway in leukemia.[6] Its degradation can, therefore, lead to the suppression of this pro-survival pathway.
-
Impairment of Ribosome Biogenesis: Recent studies have highlighted a role for BRD9 in promoting ribosome biogenesis in multiple myeloma.[7] Degradation of BRD9 disrupts this process, leading to decreased protein synthesis and cell growth.
Conclusion
Proteomics analysis is an indispensable tool for the preclinical evaluation of selective BRD9 degraders. It provides a global and unbiased view of a compound's selectivity and its impact on the cellular proteome. The data and protocols presented in this guide offer a framework for researchers to design and execute robust experiments to confirm the selective degradation of BRD9 and to elucidate the downstream consequences of its removal. This detailed understanding is crucial for the continued development of BRD9 degraders as a promising new class of cancer therapeutics.
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pan‐cancer analyses of bromodomain containing 9 as a novel therapeutic target reveals its diagnostic, prognostic potential and biological mechanism in human tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Advantage of Degradation: A Comparative Guide to BRD9 Degraders and Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BRD9 degraders and inhibitors, supported by experimental data, to inform therapeutic strategy.
Bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target in oncology, particularly in cancers such as synovial sarcoma and acute myeloid leukemia (AML).[1][2] As a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression.[3] Two primary modalities are being explored to modulate BRD9 activity: small molecule inhibitors that block its bromodomain function, and targeted protein degraders (e.g., PROTACs) that eliminate the entire protein.
This guide evaluates the distinct advantages of BRD9 degraders over inhibitors, presenting a comprehensive analysis of their mechanisms, efficacy, and the experimental evidence that underpins the growing preference for the degradation approach.
Overcoming the Limitations of Inhibition: The Case for Degradation
While BRD9 inhibitors can effectively block the acetyl-lysine binding function of the bromodomain, their therapeutic efficacy can be modest.[1] This is because BRD9's function is not solely dependent on its bromodomain. Its scaffolding function within the ncBAF complex is also critical for its oncogenic activity.[4] Inhibitors, by their nature, leave the protein intact, allowing these non-catalytic functions to persist.
Targeted protein degraders, on the other hand, offer a more comprehensive approach. These bifunctional molecules co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to tag the target protein for destruction.[4] This elimination of the entire BRD9 protein abrogates both its bromodomain and scaffolding functions, leading to a more profound and durable therapeutic effect.[5]
Quantitative Comparison: Degraders vs. Inhibitors
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of BRD9 degraders and inhibitors in various cancer cell lines.
| BRD9 Degraders | ||||
| Compound | Mechanism | Cell Line | DC50 (nM) * | IC50 (nM) ** |
| FHD-609 | CRBN-based PROTAC | SYO-1 (Synovial Sarcoma) | ~1 (at 16nM for 4h showed 16-fold reduction) | Picomolar range |
| CFT8634 | CRBN-based BiDAC™ | Synovial Sarcoma | 3 | Not specified |
| dBRD9-A | CRBN-based PROTAC | Synovial Sarcoma | Not specified | ~50 (Growth) |
| BRD9 Inhibitors | |||
| Compound | Mechanism | Cell Line | IC50 (nM) * |
| I-BRD9 | Bromodomain Inhibition | NB4 (AML) | 4000-8000 (Growth) |
| I-BRD9 | Bromodomain Inhibition | MV4-11 (AML) | 4000-8000 (Growth) |
| BI-9564 | Bromodomain Inhibition | Not specified | 75 |
| BI-7273 | Bromodomain Inhibition | Synovial Sarcoma | >1000 (Growth) |
*DC50: Half-maximal degradation concentration. **IC50: Half-maximal inhibitory concentration for cell growth/viability.
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines.
Visualizing the Mechanisms and Pathways
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of BRD9 degraders, the signaling pathway of BRD9 in synovial sarcoma, and a typical experimental workflow for comparing these two modalities.
Caption: Mechanism of Action: Degrader vs. Inhibitor.
Caption: BRD9's role in synovial sarcoma pathogenesis.
Caption: Workflow for evaluating degraders and inhibitors.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in the comparison of BRD9 degraders and inhibitors.
Western Blot for BRD9 Degradation
Objective: To quantify the reduction of BRD9 protein levels following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Seed synovial sarcoma (e.g., SYO-1) or AML (e.g., MV4-11) cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the BRD9 degrader or inhibitor (and a vehicle control, e.g., DMSO) for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of BRD9 degraders and inhibitors on cancer cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BRD9 degrader or inhibitor for 72-96 hours.
-
MTT Incubation: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Proteomics for Target Selectivity
Objective: To assess the selectivity of a BRD9 degrader by measuring its effect on the entire cellular proteome.
Protocol:
-
Sample Preparation: Treat cells with the BRD9 degrader or vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled samples and analyze them by LC-MS/MS to identify and quantify the peptides.
-
Data Analysis: Process the raw mass spectrometry data to identify proteins and quantify their relative abundance across the different treatment groups.
-
Selectivity Assessment: Identify proteins that show a statistically significant change in abundance upon degrader treatment. A highly selective degrader will primarily reduce the levels of the intended target (BRD9) with minimal off-target effects.[6]
Conclusion
References
- 1. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drughunter.com [drughunter.com]
- 5. elifesciences.org [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. FHD-609 demonstrates potent BRD9 degradation, tumor growth inhibition in synovial sarcoma models | BioWorld [bioworld.com]
A Comparative Guide to the Cross-Reactivity of PROTAC BRD9 Degrader-7 (VZ185)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and selectivity of the PROTAC BRD9 degrader VZ185, often referred to as a "PROTAC BRD9 Degrader-7" archetype, with other notable BRD9-targeting PROTACs: dBRD9 and CFT8634. The information presented is based on publicly available preclinical data to assist researchers in selecting the most appropriate tools for their studies.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. BRD9, a bromodomain-containing protein and a subunit of the BAF/PBAF chromatin remodeling complexes, has emerged as a promising therapeutic target in various cancers. The selectivity of PROTACs is a critical aspect of their development, as off-target degradation can lead to unforeseen toxicities. This guide focuses on the cross-reactivity profiles of prominent BRD9 degraders.
Comparative Analysis of BRD9 Degraders
The following tables summarize the quantitative data on the potency and selectivity of VZ185, dBRD9, and CFT8634.
Table 1: Potency of BRD9 Degraders
| Degrader | Target(s) | DC50 (nM) | Cell Line | E3 Ligase Recruited | Reference |
| VZ185 | BRD9 | 1.8 | RI-1 | VHL | [1][2] |
| BRD7 | 4.5 | RI-1 | VHL | [1][2] | |
| dBRD9 | BRD9 | ~10-100 | MOLM-13 | CRBN | |
| CFT8634 | BRD9 | 2 | Synovial Sarcoma Cell Line | CRBN | [3][4][5][6] |
Table 2: Selectivity Profile of VZ185 (Proteomics)
Data from multiplexed isobaric tagging mass spectrometry proteomic experiments in RI-1 cells treated with 100 nM VZ185 for 4 hours.
| Protein | Fold Change vs. DMSO | Significance (p-value) |
| BRD9 | Significantly Decreased | < 0.05 |
| BRD7 | Significantly Decreased | < 0.05 |
| Other BETs (BRD2, BRD3, BRD4) | No Significant Change | > 0.05 |
| Other Bromodomain Proteins | No Significant Change | > 0.05 |
Note: This table is a qualitative summary based on descriptions in the literature. For full quantitative data, refer to the primary publication.
Table 3: Selectivity Profile of dBRD9 (Proteomics)
Data from whole-cell lysate proteomics in MOML-13 cells treated with 100 nM dBRD9 for 2 hours.
| Protein | Fold Change vs. DMSO | Significance (q-value) |
| BRD9 | Significantly Decreased | < 0.05 |
| BRD7 | No Significant Change | > 0.05 |
| Other BETs (BRD2, BRD3, BRD4) | No Significant Change | > 0.05 |
Note: This table is a qualitative summary based on descriptions in the literature. For full quantitative data, refer to the primary publication.
Table 4: Selectivity Information for CFT8634
CFT8634 is described as a potent and selective degrader of BRD9.[3][4][5][6] Preclinical data indicates its selectivity for BRD9 over other bromodomain-containing proteins. However, a detailed, publicly available, peer-reviewed proteomics dataset comparable to that of VZ185 and dBRD9 was not identified at the time of this guide's creation. Clinical trial publications for NCT05355753 may provide more detailed information in the future.[3][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to BRD9 degradation and the experimental approaches used to study it.
Figure 1: Simplified overview of BRD9 function and related signaling pathways.
Figure 2: General mechanism of action for a BRD9-targeting PROTAC.
Figure 3: A generalized workflow for proteomics-based selectivity profiling of PROTACs.
Experimental Protocols
Western Blotting for BRD9 Degradation
This protocol is a generalized procedure based on standard methods cited in the literature for assessing PROTAC-induced protein degradation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., RI-1, MOLM-13) at a suitable density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the PROTAC degrader or DMSO as a vehicle control for the indicated time points (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD9 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD9 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining BRD9 relative to the DMSO-treated control.
-
Proteomics for Selectivity Profiling
This is a generalized protocol for multiplexed quantitative proteomics to assess the selectivity of PROTACs.
-
Cell Culture and Treatment:
-
Culture cells (e.g., RI-1) and treat with the PROTAC degrader (e.g., 100 nM VZ185) or DMSO in biological replicates for a specified duration (e.g., 4 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells as described in the Western Blotting protocol.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from each condition with a different isobaric tag (e.g., TMTpro™ reagents) according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
The mass spectrometer is operated in a data-dependent acquisition mode to fragment the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins across the different conditions based on the reporter ion intensities from the isobaric tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment compared to the DMSO control.
-
Generate volcano plots to visualize the proteome-wide changes.
-
Conclusion
VZ185 is a potent dual degrader of BRD9 and its close homolog BRD7, exhibiting high selectivity within the bromodomain family and across the broader proteome. In contrast, dBRD9 appears to be more selective for BRD9 over BRD7. CFT8634 is also a potent and selective BRD9 degrader currently being evaluated in clinical trials. The choice of degrader for research purposes will depend on the specific biological question being addressed, particularly whether the dual degradation of BRD7 and BRD9 is desired or if selective degradation of BRD9 is required. The detailed experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CTOS 2023 [ctos2023.eventscribe.net]
- 4. C4 Therapeutics Announces Upcoming Data Presentations for CFT8634,an Orally Bioavailable BiDAC™ Degrader in Development for Synovial Sarcoma and SMARCB1-Null Tumors, andCFT7455, an Orally Bioavailable MonoDAC™ Degrader in Development for Multiple Myeloma and Non-Hodgkin’s Lymphoma – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. C4 Therapeutics Announces First Patient Dosed in Phase 1/2 Clinical Trial Evaluating CFT8634, an Orally Bioavailable BiDAC™ Degrader for the Treatment of Synovial Sarcoma and SMARCB1-null Tumors – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of PROTAC BRD9 Degrader-7: A Comprehensive Safety and Operational Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of PROTAC BRD9 Degrader-7, a selective and orally active degrader of the BRD9 protein. Developed for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound, reinforcing our commitment to laboratory safety and responsible chemical management.
Understanding the Compound: Key Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an analysis of its constituent components and similar molecules provides critical safety data. Many PROTAC BRD9 degraders, including dBRD9, are composed of a BRD9 inhibitor, such as BI-7273, linked to a ligand for an E3 ubiquitin ligase, frequently a derivative of thalidomide like Pomalidomide.[1] The following table summarizes the known hazard information for these components.
| Feature | BI-7273 (BRD9 Inhibitor) | Pomalidomide (E3 Ligase Ligand) | PROTAC BRD9 Degrader-6 (Similar Compound) |
| Hazard Classification | Should be considered hazardous until further information is available. | Toxic if swallowed.[2] May damage fertility or the unborn child.[2] May cause damage to organs through prolonged or repeated exposure. | Not a hazardous substance or mixture.[3] |
| Primary Routes of Exposure | Ingestion, inhalation, skin and eye contact. | Ingestion, skin contact.[2] | Inhalation, ingestion, skin and eye contact.[3] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | Wear protective gloves/protective clothing/eye protection/face protection.[2] | Safety glasses, chemical-resistant gloves, lab coat. |
| First Aid Measures | In case of contact, flush eyes or skin with water. If inhaled, move to fresh air. If ingested, seek medical attention. | In case of skin contact, wash with plenty of water. If ingested, call a poison center or doctor immediately.[2] | In case of contact, flush eyes or skin with water. If inhaled, move to fresh air. If ingested, do NOT induce vomiting; call a physician.[3] |
Experimental Protocols: Safe Disposal Procedures
Given the potential hazards associated with the E3 ligase ligand component, a conservative approach to the disposal of this compound is mandatory. The following step-by-step protocol should be strictly adhered to.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure that appropriate PPE is worn, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Step 2: Waste Segregation and Collection
All waste contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include:
-
The words "Hazardous Waste."
-
The chemical name: "this compound."
-
The primary hazards (e.g., "Toxic," "Reproductive Hazard").
-
The date of accumulation.
Step 3: Decontamination of Work Surfaces
All surfaces and equipment that may have come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., a solution of a strong oxidizing agent followed by a thorough rinse with soap and water) should be used. All materials used for decontamination (e.g., wipes, paper towels) must also be disposed of as hazardous waste.
Step 4: Final Disposal
The sealed hazardous waste container must be disposed of through an approved hazardous waste management company. Do not dispose of this compound down the drain or in regular trash. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the surrounding community. This commitment to safety is paramount in the advancement of scientific research.
References
Essential Safety and Operational Guidance for Handling PROTAC BRD9 Degrader-7
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PROTAC BRD9 Degrader-7. The following procedural guidance is designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from a structurally similar compound, PROTAC BRD9 Degrader-6, suggests it may not be classified as a hazardous substance. However, as a matter of standard laboratory practice and to mitigate any potential uncharacterized risks, the following personal protective equipment is essential when handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory to protect from splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile Gloves | Standard laboratory procedure dictates the use of nitrile gloves to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing from potential contamination. |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area, such as a chemical fume hood, is recommended to avoid inhalation. If aerosols may be generated, a risk assessment should be performed to determine if a respirator is necessary. |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings to protect against spills and falling objects. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.
-
Aerosol Formation: Avoid procedures that could generate dust or aerosols. If such procedures are necessary, appropriate respiratory protection should be used.
Storage:
-
Container: Keep the compound in a tightly sealed container.
-
Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
The disposal of this compound and its associated waste must adhere to all local, state, and federal regulations. A general workflow for disposal is outlined below.
Waste Segregation:
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (if known).
Disposal Procedure: Follow your institution's established procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
